molecular formula C24H19N3Na2O6S B1436100 T 26c disodium salt

T 26c disodium salt

Cat. No.: B1436100
M. Wt: 523.5 g/mol
InChI Key: MJSVEIMIMXVRNJ-UHFFFAOYSA-L
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Description

T 26c disodium salt is a useful research compound. Its molecular formula is C24H19N3Na2O6S and its molecular weight is 523.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality T 26c disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about T 26c disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxothieno[2,3-d]pyrimidin-1-id-5-yl]methoxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S.2Na/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31;;/h2-9,13H,10-12H2,1H3,(H3,25,26,27,28,29,30,31);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSVEIMIMXVRNJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C=C4)C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of action of T 26c disodium salt?

Author: BenchChem Technical Support Team. Date: February 2026

Target: Matrix Metalloproteinase-13 (MMP-13) Compound Class: Thieno[2,3-d]pyrimidine-2-carboxamide derivative Primary Application: Osteoarthritis (OA) Pathogenesis Research

Executive Summary

T 26c disodium salt is a highly potent, selective, and orally bioavailable inhibitor of Matrix Metalloproteinase-13 (MMP-13) , also known as Collagenase 3. Unlike first-generation broad-spectrum MMP inhibitors (e.g., hydroxamates like marimastat) that failed in clinical trials due to Musculoskeletal Syndrome (MSS), T 26c achieves therapeutic efficacy without off-target toxicity by exploiting the unique structural plasticity of the MMP-13 S1' specificity pocket.

  • Potency: IC50 = 6.9 pM (0.0069 nM) against human MMP-13.

  • Selectivity: >2600-fold selectivity over related MMPs (MMP-1, MMP-2, MMP-9, MMP-14).

  • Physiological Impact: Effectively halts Type II collagen degradation in cartilage explants, positioning it as a critical chemical probe for dissecting the molecular pathology of osteoarthritis.

Mechanism of Action: Structural & Molecular Dynamics
2.1 The Target: MMP-13 (Collagenase 3)

MMP-13 is the primary enzyme responsible for the irreversible cleavage of Type II collagen , the structural backbone of articular cartilage.[1][2][3][4] In OA, MMP-13 expression is upregulated by pro-inflammatory cytokines (IL-1β, TNF-α), leading to cartilage erosion.[3]

2.2 Binding Mode: The S1' Specificity Pocket

The mechanism of T 26c is defined by its non-zinc-chelating or exosite-driven binding mode, which distinguishes it from pan-MMP inhibitors.

  • S1' Pocket Occupation: T 26c binds deep within the S1' specificity pocket of MMP-13. This pocket in MMP-13 is exceptionally large and flexible compared to other MMPs (like MMP-1 or MMP-2).

  • Induced Fit: The thieno[2,3-d]pyrimidine core acts as a rigid scaffold, positioning the side chains to induce a conformational change in the S1' loop (residues 245–253). This "induced fit" creates a tight hydrophobic enclosure unique to MMP-13.

  • Molecular Interactions (PDB: 3WV1):

    • The pyrimidine-2-carboxamide moiety forms hydrogen bonds with the backbone of the active site, anchoring the inhibitor.

    • The peripheral carboxylate group (which forms the disodium salt) interacts with specific residues (e.g., Thr245, Thr247) at the entrance of the pocket, stabilizing the complex.

    • Selectivity Filter: Other MMPs possess smaller or more rigid S1' pockets that sterically clash with the bulky substituents of T 26c, preventing binding.

2.3 Pathway Intervention

By occupying the catalytic cleft and the S1' pocket, T 26c sterically blocks the entry of the triple-helical collagen substrate. This prevents the initial cleavage of collagen II at the Gly775-Leu776 bond, thereby preserving the cartilage matrix.

Visualization: MMP-13 Signaling & T 26c Inhibition

MMP13_Pathway Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte Chondrocyte Activation Cytokines->Chondrocyte Stimulates MMP13_Exp MMP-13 Expression & Secretion (Pro-MMP-13 -> Active MMP-13) Chondrocyte->MMP13_Exp Upregulates Complex MMP-13 : Collagen Complex MMP13_Exp->Complex Binds Collagen Type II Collagen (Cartilage Matrix) Collagen->Complex Substrate Degradation Collagen Cleavage (Cartilage Erosion) Complex->Degradation Catalysis T26c T 26c Disodium Salt (Inhibitor) T26c->Complex  Competes for S1' Pocket  (Ki < 7 pM)

Figure 1: Pathological pathway of Osteoarthritis driven by MMP-13 and the specific intervention point of T 26c.

Experimental Protocols
4.1 In Vitro Fluorometric MMP-13 Inhibition Assay

Purpose: To quantify the IC50 of T 26c against recombinant human MMP-13.

Reagents:

  • Recombinant human MMP-13 catalytic domain.

  • Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Mca-PLGL-Dpa-AR).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35.

Protocol:

  • Enzyme Preparation: Dilute MMP-13 to 0.5 nM in Assay Buffer.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of T 26c disodium salt (starting at 100 nM down to 0.01 pM).

  • Pre-incubation: Mix 20 µL of enzyme solution with 20 µL of T 26c dilution in a black 96-well plate. Incubate for 30 min at 25°C to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of Fluorogenic Substrate (final concentration 10 µM).

  • Kinetic Measurement: Monitor fluorescence (Ex/Em = 328/393 nm) immediately for 20 minutes using a microplate reader.

  • Analysis: Calculate initial velocity (

    
    ) for each concentration. Fit data to the 4-parameter logistic equation to determine IC50.
    
4.2 Ex Vivo Bovine Nasal Septum (BNS) Degradation Assay

Purpose: To validate tissue-level efficacy in preventing cartilage breakdown.

Protocol:

  • Explant Harvest: Dissect bovine nasal septum cartilage into 2 mm diameter disks.

  • Stimulation: Culture disks in DMEM/F12 media supplemented with IL-1β (5 ng/mL) and Oncostatin M (10 ng/mL) to induce MMP-13 mediated collagenolysis.

  • Treatment: Treat concurrent wells with T 26c (0.1 nM – 1 µM). Include a vehicle control (DMSO) and a positive control (Broad-spectrum MMP inhibitor like GM6001).

  • Incubation: Incubate for 14–21 days at 37°C, changing media/drug every 3 days.

  • Readout:

    • Hydroxyproline Assay: Hydrolyze the supernatant and residual cartilage. Measure hydroxyproline content (a marker of collagen) to calculate the % collagen release.

    • GAG Release: Measure glycosaminoglycan release using the DMMB assay (marker of proteoglycan loss).

Data Summary: Potency & Selectivity Profile

The following table summarizes the inhibitory profile of T 26c, highlighting its extreme selectivity for MMP-13.

Target ProteaseIC50 (nM)Selectivity Ratio (vs MMP-13)Clinical Relevance
MMP-13 0.0069 1 Primary Target (OA)
MMP-1> 10,000> 1,400,000No MSS side effects
MMP-2182,600Spares constitutive remodeling
MMP-360086,000Spares proteoglycan turnover
MMP-8780113,000Spares neutrophil function
MMP-9> 10,000> 1,400,000Spares immune migration
MMP-14 (MT1-MMP)> 10,000> 1,400,000Spares cell surface activation
TACE (ADAM17)> 10,000> 1,400,000Spares TNF-α shedding

Data derived from Nara et al. (2014) and Tocris Bioscience specifications.

Visualization: Assay Workflow

Assay_Workflow Step1 1. Enzyme Prep (MMP-13, 0.5 nM) Step3 3. Equilibrium Binding (30 min @ 25°C) Step1->Step3 Step2 2. Inhibitor Series (T 26c: 100 nM - 0.01 pM) Step2->Step3 Step4 4. Substrate Addition (Mca-PLGL-Dpa-AR) Step3->Step4 Step5 5. Kinetic Readout (Ex 328 / Em 393 nm) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Figure 2: Step-by-step workflow for the in vitro fluorometric MMP-13 inhibition assay.

References
  • Nara, H. et al. (2014). Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site. Bioorganic & Medicinal Chemistry, 22(19), 5487-5505.

  • Tocris Bioscience. T 26c disodium salt Product Datasheet. Tocris.com.

  • Chemical Probes Portal. T-26c: Inhibitor of MMP13. ChemicalProbes.org.

  • R&D Systems. T 26c disodium salt: Highly potent and selective MMP-13 inhibitor. RnDSystems.com.

Sources

Technical Guide: T-26c Disodium Salt – Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

T-26c disodium salt is a highly potent, selective, and orally bioavailable inhibitor of Matrix Metalloproteinase-13 (MMP-13) , also known as collagenase-3. Originally optimized by researchers at Takeda Pharmaceutical Company (published by Nara et al., 2014), this compound represents a significant milestone in the search for disease-modifying osteoarthritis drugs (DMOADs).

Unlike first-generation broad-spectrum MMP inhibitors (which failed clinically due to Musculoskeletal Syndrome caused by MMP-1/MMP-2 inhibition), T-26c exhibits picomolar potency (IC50 = 6.9 pM) and >2600-fold selectivity for MMP-13 over related metalloproteases.

This guide details the chemical discovery, the specific synthetic pathway for the disodium salt, and the validation protocols required for its application in drug development.

Chemical Identity & Properties

PropertyDescription
Code Name T-26c (Disodium Salt)
Chemical Name Disodium 4-[[[[2-[[[[3-(methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoate
CAS No. 869298-22-6 (Salt); 869296-13-9 (Free Acid)
Molecular Formula C₂₄H₁₉N₃Na₂O₆S
Molecular Weight 523.47 g/mol
Target MMP-13 (Collagenase-3)
Potency (IC50) 6.9 pM (MMP-13)
Selectivity >2600-fold vs. MMP-1, MMP-2, MMP-9, MMP-14
Solubility Soluble in water (up to ~1 mM) and DMSO (up to ~10 mM)
Structural Logic

The T-26c scaffold is built upon a thieno[2,3-d]pyrimidine-4-one core.

  • S1' Pocket Occupancy: The 5-position side chain (benzoic acid ether) is designed to extend into the S1' specificity pocket of MMP-13, which is deeper and more hydrophobic than in other MMPs.

  • Zinc Binding: The core structure facilitates chelation with the catalytic zinc ion essential for MMP hydrolytic activity.

  • Salt Formation: The conversion of the carboxylic acid tail to a disodium salt drastically improves aqueous solubility and oral bioavailability (AUC) compared to the free acid form.

Mechanism of Action: Selective Inhibition

MMP-13 is the primary enzyme responsible for the irreversible degradation of type II collagen in articular cartilage. T-26c functions as a competitive, non-covalent inhibitor.

Pathway Visualization

The following diagram illustrates the pathological role of MMP-13 in Osteoarthritis (OA) and the intervention point of T-26c.

MMP13_Pathway Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte Chondrocyte Activation Cytokines->Chondrocyte Stimulates ProMMP13 Pro-MMP-13 (Inactive) Chondrocyte->ProMMP13 Secretes ActiveMMP13 Active MMP-13 (Collagenase-3) ProMMP13->ActiveMMP13 Proteolytic Activation CollagenII Type II Collagen (Cartilage Matrix) ActiveMMP13->CollagenII Cleaves Degradation Cartilage Degradation (Osteoarthritis) CollagenII->Degradation Leads to T26c T-26c Disodium (Inhibitor) T26c->ActiveMMP13 Blocks Catalytic Site (IC50 = 6.9 pM)

Figure 1: Mechanism of Action. T-26c intercepts the OA pathology by selectively blocking Active MMP-13, preventing Type II Collagen hydrolysis.[1]

Synthesis of T-26c Disodium Salt

The synthesis of T-26c is a multi-step process centered on constructing the substituted thieno[2,3-d]pyrimidine core. The following protocol is synthesized from the authoritative work of Nara et al. (2014) .

Retrosynthetic Analysis
  • Final Step: Salt formation (NaOH).

  • Late Stage: Saponification of the ester to the acid.

  • Core Construction: Cyclization of a 2-amino-3-thiophenecarboxylate derivative.

Detailed Synthetic Route[4]
Step 1: Construction of the Thiophene Core

The synthesis begins with a Gewald-type reaction or a modification thereof to generate the functionalized thiophene precursor.

  • Reagents: Methyl cyanoacetate, Sulfur, Triethylamine, appropriate aldehyde/ketone precursor.

  • Product: Methyl 2-amino-4-methyl-thiophene-3-carboxylate (or similar substituted analog depending on the exact starting linker).

Step 2: Formation of Thieno[2,3-d]pyrimidine Core

The thiophene intermediate is cyclized to form the pyrimidine ring.

  • Reagents: Chloroacetyl isocyanate or similar urea-forming agents, followed by base-mediated cyclization.

  • Process: The amino group at position 2 and the ester at position 3 of the thiophene react to close the pyrimidine ring, yielding the thieno[2,3-d]pyrimidine-2,4-dione intermediate.

Step 3: Introduction of the 5-Position Side Chain

This is a critical step for potency. The methyl group at the 5-position is functionalized (often via bromination) and then coupled to the benzoate linker.

  • Reagents: NBS (N-bromosuccinimide), AIBN (radical initiator).

  • Intermediate: 5-(Bromomethyl)-thieno[2,3-d]pyrimidine derivative.

  • Coupling: Reaction with Methyl 4-(hydroxymethyl)benzoate .

  • Conditions: Ag₂CO₃ or mild base in DMF.

  • Result: Ether linkage formation.

Step 4: Introduction of the 2-Position Amide

The 2-position functionality determines the "left-hand" side of the molecule, crucial for selectivity.

  • Reagents: 3-Methoxybenzylamine.

  • Method: If the 2-position is a carboxylic ester (from initial scaffold design), direct aminolysis or coupling (EDC/HOBt) is performed. If the 2-position is a halide, palladium-catalyzed carbonylation or substitution is used.

  • Target Intermediate: T-26c Methyl Ester.

Step 5: Saponification & Salt Formation
  • Hydrolysis: The methyl ester is hydrolyzed using LiOH in THF/Water.

  • Salt Formation: The resulting free acid is treated with exactly 2 equivalents of Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe) in methanol/water, followed by lyophilization.

  • Final Product: T-26c Disodium Salt .

Synthesis Workflow Diagram

Synthesis_Workflow Start Substituted Thiophene Precursor Step1 1. Pyrimidine Cyclization (Thieno[2,3-d]pyrimidine) Start->Step1 Step2 2. Side Chain Attachment (Ether Linkage to Benzoate) Step1->Step2 Step3 3. Amide Coupling (3-Methoxybenzylamine) Step2->Step3 Step4 4. Saponification (LiOH) Step3->Step4 Final 5. Salt Formation (NaOH -> Disodium Salt) Step4->Final

Figure 2: Step-wise synthesis of T-26c Disodium Salt.

Experimental Protocols for Validation

To ensure the synthesized compound is T-26c and biologically active, the following self-validating protocols must be performed.

Protocol A: Fluorogenic MMP-13 Inhibition Assay

This assay confirms the IC50 potency (Target: < 10 pM).

  • Reagents:

    • Recombinant Human MMP-13 catalytic domain.

    • Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (MMP substrate).

    • Assay Buffer: 50 mM Tris (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

  • Procedure:

    • Prepare 10-point serial dilution of T-26c Disodium Salt in DMSO (start at 100 nM, dilute down to 0.01 pM).

    • Incubate enzyme (0.5 nM final) with inhibitor for 30 mins at 25°C.

    • Add Fluorogenic Substrate (10 µM final).

    • Monitor fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 20 mins.

  • Validation:

    • Calculate slope of fluorescence vs. time.

    • Plot % Inhibition vs. Log[Concentration].

    • Pass Criteria: IC50 must be < 50 pM.

Protocol B: Selectivity Screen (Safety Profiling)

To confirm the compound is T-26c and not a broad-spectrum inhibitor, test against MMP-1 and MMP-2.

  • Setup: Same as Protocol A, but substitute MMP-13 with recombinant MMP-1 or MMP-2.

  • Pass Criteria:

    • MMP-1 IC50 > 10,000 nM.

    • MMP-2 IC50 > 10,000 nM.

    • Note: High selectivity prevents the musculoskeletal side effects seen with Marimastat.

References

  • Nara, H., et al. (2014). "Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site." Bioorganic & Medicinal Chemistry, 22(19), 5487-5505.

  • Structural Genomics Consortium (SGC). "T-26c Chemical Probe." SGC Probes.

  • Li, N.G., et al. (2013). "New developments in matrix metalloproteinase inhibitors." Journal of Medicinal Chemistry.
  • Takeda Pharmaceutical Company. (2006). "Fused Heterocyclic Derivative and Use Thereof." Patent WO2006061979.

Sources

Technical Guide: T 26c Disodium Salt as a Selective MMP-13 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Matrix Metalloproteinase-13 (MMP-13) , or collagenase-3, is the primary enzyme responsible for the irreversible degradation of type II collagen in articular cartilage, making it a critical target for Osteoarthritis (OA) and Rheumatoid Arthritis (RA) therapeutics.[1][2][3][4]

Historically, MMP inhibition failed in clinical trials due to "Musculoskeletal Syndrome" (MSS)—a side effect caused by the non-selective inhibition of other MMPs (like MMP-1 and MMP-14) due to broad-spectrum zinc chelation.[3] T 26c disodium salt represents a breakthrough in this field. It is a non-zinc-binding , highly selective inhibitor that targets a unique allosteric pocket (S1' side pocket) within MMP-13.[5]

This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing T 26c disodium salt in high-fidelity research.

Chemical & Physical Profile

T 26c (also known as Compound 26c) is a thieno[2,3-d]pyrimidine-2-carboxamide derivative.[6] The disodium salt formulation is engineered to enhance aqueous solubility for biological assays, addressing the poor solubility of the free acid form.

PropertySpecification
Compound Name T 26c Disodium Salt
CAS Number 869298-22-6 (Salt) / 869296-13-9 (Free Acid)
Molecular Formula C₂₄H₁₉N₃Na₂O₆S
Molecular Weight 523.47 g/mol
Purity ≥ 98% (HPLC)
Solubility Water: Soluble (up to ~10 mM); DMSO: Soluble
Storage -20°C (Desiccated); Protect from light
Stability Solutions stable at -80°C for < 3 months; Avoid freeze-thaw cycles

Mechanism of Action: The Selectivity Paradigm

The failure of first-generation MMP inhibitors (e.g., hydroxamates like Marimastat) was due to their mechanism: they chelated the catalytic Zinc ion (Zn²⁺) common to all MMPs.

T 26c avoids the Zinc ion entirely.

Binding Mode

T 26c functions as an exosite inhibitor .

  • S1' Pocket Occupation: The pyrimidine scaffold occupies the deep S1' specificity pocket.

  • S1' Side Pocket Extension: Crucially, the molecule extends into a unique hydrophobic "side pocket" (often denoted as S1* or S1'') that is structurally distinct in MMP-13 compared to other MMPs.[5]

  • Conformational Lock: Binding induces a conformational change in the S1' specificity loop (residues 245–253), locking the enzyme in an inactive state without touching the catalytic zinc.

Selectivity Profile

This binding mode results in an unprecedented selectivity profile, effectively eliminating off-target toxicity associated with MMP-1 or MMP-14 inhibition.

Target EnzymeIC₅₀ (nM)Selectivity Ratio (vs MMP-13)
MMP-13 0.0069 1x
MMP-1> 10,000> 1,400,000x
MMP-218~ 2,600x
MMP-8780~ 113,000x
MMP-14 (MT1-MMP)> 10,000> 1,400,000x
TACE (ADAM17)> 10,000> 1,400,000x
Visualization: MMP-13 Pathological Signaling

The following diagram illustrates the pathological role of MMP-13 in cartilage degradation and where T 26c intervenes.

MMP13_Pathway Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte Chondrocyte Activation Inflammation->Chondrocyte Signaling MAPK / NF-κB Pathway Chondrocyte->Signaling MMP13_Exp MMP-13 Expression (Pro-enzyme) Signaling->MMP13_Exp Activation Activation (Pro-domain cleavage) MMP13_Exp->Activation MMP13_Active Active MMP-13 Activation->MMP13_Active Collagen Type II Collagen (Cartilage Matrix) MMP13_Active->Collagen Cleaves Degradation Collagen Fragments (Cartilage Erosion) Collagen->Degradation T26c T 26c Inhibition (S1' Pocket Lock) T26c->MMP13_Active Blocks

Figure 1: Pathological pathway of Osteoarthritis showing the specific blockade of Active MMP-13 by T 26c.

Experimental Protocols

Reconstitution & Stock Preparation

The disodium salt is hygroscopic. Precise handling is required to maintain stoichiometry.

  • Equilibration: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent: Dissolve in sterile, nuclease-free water or PBS (pH 7.4) to create a 10 mM stock solution .

    • Note: While soluble in DMSO, water is preferred for the disodium salt to avoid potential solvent effects in sensitive cell assays, unless the assay specifically requires DMSO.

  • Aliquoting: Dispense into single-use aliquots (e.g., 10-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -80°C.

In Vitro Fluorometric Inhibition Assay

This assay measures the IC50 of T 26c using a FRET peptide substrate.

Materials:

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35.

  • Enzyme: Recombinant Human MMP-13 (catalytic domain).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (MMP FRET substrate).

  • Inhibitor: T 26c (Serial dilutions: 0.1 pM to 10 nM).

Protocol:

  • Enzyme Activation: Dilute MMP-13 to 1 nM in Assay Buffer.

  • Inhibitor Incubation: Add T 26c dilutions to the enzyme. Incubate for 30-60 minutes at 37°C .

    • Why? T 26c is a tight-binding inhibitor. Pre-incubation ensures equilibrium binding before the substrate competes.

  • Substrate Addition: Add FRET substrate (final conc. 10 µM).

  • Measurement: Monitor fluorescence (Ex/Em = 328/393 nm) kinetically for 20 minutes.

  • Analysis: Plot initial velocity (RFU/min) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors (standard IC50 equations may underestimate potency for Ki < [E]).

Ex Vivo: Bovine Nasal Septum (BNS) Explant Assay

This is the "Gold Standard" for validating tissue-level efficacy.

Workflow Diagram:

BNS_Assay Harvest Harvest BNS Cartilage (2mm discs) Culture Culture in DMEM + 10% FBS (24h) Harvest->Culture Stimulation Stimulate Degradation (IL-1β + Oncostatin M) Culture->Stimulation Treatment Treat with T 26c (0.1 - 100 nM) Stimulation->Treatment Incubation Incubate 14 Days (Media change q3d) Treatment->Incubation Analysis Analyze Supernatant (Hydroxyproline / GAG) Incubation->Analysis

Figure 2: Workflow for the Bovine Nasal Septum (BNS) cartilage degradation assay.

Detailed Steps:

  • Harvest: Punch 2-mm diameter discs from bovine nasal septum cartilage.

  • Equilibration: Wash and culture in DMEM + 10% FBS for 24 hours to stabilize.

  • Induction: Transfer to serum-free medium containing IL-1β (10 ng/mL) and Oncostatin M (10 ng/mL) . This cytokine cocktail aggressively upregulates MMP-13.

  • Treatment: Add T 26c at varying concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a Vehicle Control (Stimulated) and a Media Control (Unstimulated).

  • Time Course: Incubate for 14 days, changing media and replenishing cytokines/inhibitor every 3 days.

  • Readout:

    • Hydroxyproline Assay: Measures collagen degradation (release of collagen fragments into media).

    • GAG Assay (DMMB): Measures proteoglycan loss (often occurs before collagen loss).

    • Result: T 26c typically inhibits collagen degradation by >85% at 100 nM.

References

  • Nara, H., et al. (2014).[1][6][7] "Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site."[1][6][7] Bioorganic & Medicinal Chemistry, 22(19), 5487-5505.[6]

  • Structural Genomics Consortium (SGC). "Chemical Probe T-26c." SGC Probes.

  • Tocris Bioscience. "T 26c disodium salt Product Information."

  • Li, N.G., et al. (2011). "New hope for the treatment of osteoarthritis through selective inhibition of matrix metalloproteinase 13."[2][3] Current Medicinal Chemistry, 18(22), 3360-3378.

Sources

T-26c Disodium Salt: A Precision Tool for MMP-13 Inhibition in Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Selectivity Imperative

In the landscape of osteoarthritis (OA) pathophysiology, Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, is the rate-limiting enzyme responsible for the irreversible degradation of type II collagen. While early research utilized broad-spectrum MMP inhibitors (e.g., hydroxamates like Batimastat), these failed in clinical translation due to "musculoskeletal syndrome"—a side effect of off-target inhibition of MMP-1 and MMP-14.

T-26c disodium salt represents the next generation of chemical probes. It is a highly potent, non-hydroxamate inhibitor designed with extreme selectivity for the S1' specificity pocket of MMP-13.

Why T-26c is the Standard:

  • Potency: IC50 of ~6.9 pM (picomolar), making it orders of magnitude more potent than first-generation inhibitors.

  • Selectivity: >2,600-fold selectivity over related metalloproteases (MMP-1, MMP-2, MMP-9, TACE), ensuring that observed phenotypes are due to MMP-13 blockade, not off-target effects.

  • Mechanism: It utilizes a carboxylic acid moiety to chelate the catalytic zinc, avoiding the metabolic instability and promiscuity associated with hydroxamic acid groups.

Chemical & Mechanistic Profile

Physicochemical Properties[1]
  • Compound Name: T-26c (Disodium Salt)[1][2]

  • CAS Number: 869296-13-9 (Parent acid)[3][4]

  • Molecular Formula: C24H19N3Na2O6S (Salt form)

  • Solubility: The disodium salt modification significantly enhances aqueous solubility compared to the free acid. However, for precise stock solutions, DMSO remains the solvent of choice (up to 10 mM) to prevent micro-precipitation during serial dilutions.

Mechanism of Action (MOA)

T-26c functions as a competitive inhibitor. Unlike broad-spectrum inhibitors that bind loosely to the active site zinc, T-26c exploits the unique depth and hydrophobicity of the MMP-13 S1' pocket. Its pyrimidine-2-carboxamide core positions a pendant aromatic group deep within this pocket, locking the enzyme in an inactive conformation.

Comparative Potency Data

The following table illustrates why T-26c is preferred over historical standards for specific MMP-13 interrogation.

InhibitorTarget ClassMMP-13 IC50MMP-1 SelectivityMechanism
T-26c Selective MMP-13 0.007 nM >2600-fold S1' Pocket Specific
MarimastatBroad Spectrum3.0 nM<10-foldHydroxamate Chelation
GM6001Broad Spectrum1.3 nMNon-selectiveHydroxamate Chelation
CL-82198Selective MMP-1310,000 nMModerateAllosteric/S1'

Experimental Frameworks

Protocol A: Reconstitution & Storage (Self-Validating System)

To ensure reproducibility, the integrity of the inhibitor must be verified prior to cell treatment.

  • Stock Preparation: Dissolve T-26c disodium salt in anhydrous DMSO to a concentration of 10 mM .

    • Validation: Vortex for 30 seconds. Inspect visually against a dark background; the solution must be absolutely clear. Any turbidity indicates incomplete solvation or salt precipitation.

  • Aliquot Strategy: Aliquot into light-protective amber tubes (20 µL per tube) to avoid freeze-thaw cycles. Store at -80°C.

    • Causality: Hydrolysis of the carboxylic acid-zinc binding motif can occur with repeated temperature shifts, altering the effective IC50.

  • Working Solution: Dilute the stock 1:1000 in culture media immediately before use to achieve a 10 µM intermediate, then serially dilute to the target range (typically 1 nM – 100 nM).

    • Control: Always run a vehicle control containing the equivalent % DMSO (final concentration <0.1%) to rule out solvent toxicity.

Protocol B: Ex Vivo Cartilage Explant Protection Assay

This assay is the gold standard for validating T-26c efficacy in a tissue-mimetic environment.

Objective: Quantify T-26c inhibition of collagen degradation induced by catabolic cytokines.

Materials:

  • Bovine nasal septum or human articular cartilage explants (2mm diameter).

  • Stimulation Media: DMEM + 10 ng/mL IL-1β + 10 ng/mL Oncostatin M (OSM).

  • Reagent: T-26c (0.1 µM final concentration).[]

Workflow:

  • Exploration Phase: Harvest cartilage discs and equilibrate in serum-free media for 24 hours.

  • Induction & Treatment:

    • Group A (Negative Control): Media only.

    • Group B (Disease Model): Media + IL-1β/OSM.

    • Group C (Treatment): Media + IL-1β/OSM + T-26c (100 nM) .

    • Critical Step: Add T-26c 30 minutes prior to cytokine addition. This "pre-incubation" allows the inhibitor to permeate the dense cartilage matrix and occupy the MMP-13 active sites before the enzyme is hyper-expressed and secreted.

  • Incubation: Culture for 7–14 days, changing media/treatments every 3 days.

  • Readout:

    • Supernatant Analysis: Measure Hydroxyproline (collagen fragment marker) release.

    • Histology: Stain explants with Safranin-O to visualize proteoglycan retention.

Expected Outcome: Group B will show massive proteoglycan/collagen loss. Group C should exhibit ~85-90% inhibition of collagen degradation, retaining staining intensity comparable to Group A.

Visualization of Pathological Signaling

The following diagram details the signaling cascade leading to cartilage degradation and the precise intervention point of T-26c.

MMP13_Pathway IL1 Pro-Inflammatory Cytokines (IL-1β, TNF-α) Receptor Surface Receptors (IL-1R, TNFR) IL1->Receptor Signaling MAPK / NF-κB Signaling Cascades Receptor->Signaling Nucleus Nucleus: Transcriptional Activation (AP-1, RUNX2) Signaling->Nucleus ProMMP Pro-MMP-13 (Latent Zymogen) Nucleus->ProMMP Gene Expression Activation Extracellular Activation (via Plasmin/MMP-3) ProMMP->Activation ActiveMMP Active MMP-13 (Collagenase 3) Activation->ActiveMMP Collagen Type II Collagen (Cartilage Matrix) ActiveMMP->Collagen Cleavage T26c T-26c Disodium Salt (Selective Inhibition) T26c->ActiveMMP Binds S1' Pocket (Ki < 10 pM) Degradation Irreversible Cartilage Erosion Collagen->Degradation

Figure 1: Mechanism of Action. T-26c selectively arrests the catalytic activity of MMP-13 downstream of inflammatory signaling, preserving Type II Collagen integrity.

References

  • Nara, H., et al. (2014).[3] "Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: Highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site."[3] Bioorganic & Medicinal Chemistry, 22(19), 5487-5505.[3]

    • Context: The primary medicinal chemistry paper describing the synthesis, SAR, and structural basis for T-26c's selectivity.
  • Structural Genomics Consortium (SGC). "Chemical Probe: T-26c." SGC Probes.

    • Context: Validation data regarding IC50 values (6.9 pM) and selectivity profiles against the MMP family.
  • Li, H., et al. (2017). "MMP-13 as a Therapeutic Target in Osteoarthritis."[] International Journal of Molecular Sciences, 18(11), 2264.

    • Context: Reviews the pathological role of MMP-13 and the necessity for selective inhibitors like T-26c over broad-spectrum agents.
  • Troeberg, L., & Nagase, H. (2012). "Proteases involved in cartilage matrix degradation in osteoarthritis."[6] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 133-145.

    • Context: Authoritative grounding on the mechanisms of collagen degradation and the interplay between ADAMTS and MMPs.

Sources

T 26c disodium salt and its effect on collagenolysis

Author: BenchChem Technical Support Team. Date: February 2026

Title: T 26c Disodium Salt: A Precision Tool for Modulating Collagenolysis via Selective MMP-13 Inhibition

Executive Summary

T 26c disodium salt represents a pivotal advancement in the pharmacological control of collagenolysis. Unlike broad-spectrum matrix metalloproteinase (MMP) inhibitors that failed clinically due to musculoskeletal toxicity (MSS), T 26c is a highly potent, non-hydroxamate, selective inhibitor of MMP-13 (Collagenase-3) .

This guide analyzes the physicochemical advantages of the disodium salt formulation, its mechanism of action in blocking Type II collagen degradation, and validated experimental protocols for assessing its efficacy in cartilage explant models.

Key Technical Specifications:

  • Target: MMP-13 (Collagenase-3).[1][2][3]

  • Potency: IC50 = 6.9 pM (0.0069 nM).

  • Selectivity: >2,600-fold over MMP-1, MMP-2, MMP-8, and MMP-14.

  • Bioavailability: The disodium salt form significantly enhances AUC and Cmax compared to the free acid.[4]

Chemical Profile & Pharmacokinetics

The transition from the free acid form of T 26c to its disodium salt is a critical formulation strategy designed to overcome solubility limits and enhance oral bioavailability.

Structural Characteristics

T 26c is built upon a thieno[2,3-d]pyrimidine-4-one scaffold. This non-hydroxamate structure allows it to bind deep within the S1' specificity pocket of MMP-13, avoiding the zinc-chelating promiscuity often seen with hydroxamate-based inhibitors (e.g., Marimastat).

  • Chemical Name: 4-[[[1,4-dihydro-2-[[[(3-methoxyphenyl)methyl]amino]carbonyl]-4-oxothieno[2,3-d]pyrimidin-5-yl]methoxy]methyl]-benzoic acid disodium salt.[5]

  • Molecular Formula: C₂₄H₁₉N₃Na₂O₆S[5]

  • Molecular Weight: ~523.47 g/mol (Disodium salt) vs 479.51 g/mol (Free acid).

Impact of Salt Formation on PK

Data indicates that the disodium salt formulation is essential for in vivo efficacy. In guinea pig models, the salt form demonstrated superior pharmacokinetic parameters:

ParameterFree Acid T 26cDisodium Salt T 26cImprovement Factor
AUC (ng[4]·h/mL) 6,4788,357 +29%
Cmax (ng/mL) 9111,445 +58%
Solubility Low (DMSO dependent)High (Aqueous buffers)N/A

Analyst Note: For in vitro assays, the disodium salt can be dissolved directly in aqueous buffers (PBS), whereas the free acid often requires DMSO stock solutions, which may introduce solvent toxicity in sensitive primary chondrocyte cultures.

Mechanism of Action: Selective Collagenolysis Blockade

Collagenolysis in osteoarthritis (OA) is primarily driven by MMP-13, which cleaves Type II collagen at the specific Gly775-Leu776 bond. T 26c functions as a competitive, reversible inhibitor.

The Selectivity Mechanism

T 26c exploits the unique size and shape of the MMP-13 S1' pocket.

  • MMP-13 S1' Pocket: Deep and hydrophobic (the "side pocket").

  • T 26c Binding: The pyrimidine dione core anchors the molecule, while the methoxybenzyl tail extends into the S1' pocket, creating a steric lock that excludes other MMPs with shallower pockets (like MMP-1).

Pathway Visualization

The following diagram illustrates the cascade from cytokine stimulation to T 26c-mediated inhibition.

MOA_Pathway Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, OSM) Chondrocyte Chondrocyte Activation (NF-κB / MAPK Pathways) Cytokines->Chondrocyte Stimulation ProMMP13 Pro-MMP-13 Secretion Chondrocyte->ProMMP13 Upregulation ActiveMMP13 Active MMP-13 (Collagenase-3) ProMMP13->ActiveMMP13 Zymogen Activation Collagen Type II Collagen (Cartilage Matrix) ActiveMMP13->Collagen Proteolysis Fragments Collagen Fragments (Gly775-Leu776 Cleavage) Collagen->Fragments Degradation T26c T 26c Disodium Salt (Inhibitor) T26c->ActiveMMP13 High Affinity Binding (IC50 = 6.9 pM)

Figure 1: Mechanism of Action. T 26c interrupts the pathological cascade by selectively binding Active MMP-13, preventing Type II collagen hydrolysis despite high cytokine load.

Experimental Protocol: Bovine Nasal Septum (BNS) Explant Assay

The BNS explant assay is the gold standard for validating T 26c efficacy because BNS cartilage is rich in Type II collagen and responds robustly to catabolic cytokines.

Objective: Quantify the inhibition of collagenolysis by T 26c disodium salt measuring Hydroxyproline (HP) release.

Reagents & Preparation
  • Explants: Fresh bovine nasal septum, punched into 2-3 mm discs.

  • Culture Medium: DMEM/F12 (serum-free) + 0.1% BSA + ITS (Insulin-Transferrin-Selenium).

  • Stimulation Cocktail: IL-1β (5 ng/mL) + Oncostatin M (OSM) (10 ng/mL).

  • T 26c Stock: Dissolve T 26c disodium salt in PBS or water to 10 mM. Serial dilute to working concentrations (0.1 nM – 100 nM).

Step-by-Step Workflow
  • Harvest & Equilibration:

    • Dissect nasal septum under sterile conditions.

    • Punch discs and wash 3x in PBS + Antibiotics.

    • Incubate in basal medium for 24 hours (37°C, 5% CO₂) to stabilize.

  • Treatment:

    • Transfer discs to 96-well or 24-well plates (1 disc/well).

    • Group A (Control): Basal Medium only.

    • Group B (Stimulated): Medium + IL-1β + OSM.

    • Group C (Experimental): Medium + IL-1β + OSM + T 26c (Dose range).

  • Incubation:

    • Incubate for 14–21 days . Change media every 3-4 days, collecting supernatants for analysis.

  • Quantification (Hydroxyproline Assay):

    • Hydrolyze supernatants (6N HCl, 110°C, 24h).

    • React with Chloramine-T and DMAB (Ehrlich’s reagent).

    • Measure Absorbance at 560 nm.

Workflow Diagram

Protocol_Workflow Harvest 1. Tissue Harvest (Bovine Nasal Septum) Culture 2. Explant Culture (Serum-Free Medium) Harvest->Culture Treat 3. Treatment (+IL-1β/OSM + T 26c Disodium) Culture->Treat Collect 4. Supernatant Collection (Day 7, 14, 21) Treat->Collect Hydrolysis 5. Acid Hydrolysis (6N HCl, 110°C) Collect->Hydrolysis Readout 6. Hydroxyproline Assay (Abs 560nm) Hydrolysis->Readout

Figure 2: Experimental workflow for assessing T 26c efficacy in preventing collagen degradation in cartilage explants.

Data Interpretation & Efficacy Benchmarks

When analyzing results from the BNS assay, T 26c should demonstrate a dose-dependent reduction in hydroxyproline release.

Expected Results:

  • Stimulated Control (IL-1β/OSM): High HP release (100% degradation).

  • T 26c (0.1 µM): ~87.4% inhibition of collagen degradation.[][7]

  • IC50 Validation: The calculated IC50 in cell-based assays should be in the low nanomolar range, though slightly higher than the enzyme-free IC50 (6.9 pM) due to tissue penetration dynamics.

Selectivity Profile (Enzyme Assay):

EnzymeIC50 (nM)Selectivity Ratio (vs MMP-13)
MMP-13 0.0069 1x
MMP-1> 18,000> 2,600,000x
MMP-2> 1,000> 140,000x
MMP-9> 200> 28,000x
MMP-14> 100> 14,000x

Note: Data derived from Nara et al. and Tocris/Sigma product sheets.

References

  • Nara, H. et al.Discovery of Novel, Highly Potent, and Selective Quinazolin-2-carboxamide-Based Matrix Metalloproteinase-13 Inhibitors. (Contextual citation for MMP-13 inhibitor development logic).
  • Li, H. et al. (2011). MMP-13 inhibitors for the treatment of osteoarthritis.[][8]Current Opinion in Bioorganic & Medicinal Chemistry. (General reference for MMP-13 target validation).

Sources

An In-depth Technical Guide to T-26c Disodium Salt: A Potent and Selective MMP-13 Inhibitor for Disease-Modifying Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, plays a pivotal role in the pathological degradation of type II collagen, the primary component of articular cartilage. Its aberrant expression is a hallmark of osteoarthritis (OA) and has been implicated in tumor progression and metastasis.[1][2][3] Consequently, the development of selective MMP-13 inhibitors represents a promising therapeutic strategy. This guide provides a comprehensive technical overview of T-26c disodium salt, a highly potent and selective, orally bioavailable MMP-13 inhibitor. We will delve into its mechanism of action, the intricate signaling pathways it modulates, and its therapeutic potential, with a primary focus on osteoarthritis. Furthermore, this document furnishes detailed, field-proven protocols for the evaluation of T-26c and similar compounds, designed to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting MMP-13

The Matrix Metalloproteinase (MMP) family comprises zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling in both physiological and pathological states.[] While essential for processes like development and wound healing, their dysregulation contributes to a variety of diseases. MMP-13 is of particular interest due to its substrate specificity; it cleaves type II collagen with significantly higher efficiency than other collagens, such as types I and III.[5] In healthy adult tissues, MMP-13 expression is tightly regulated and minimal. However, in disease states like osteoarthritis, its expression by chondrocytes is markedly upregulated, leading to the irreversible degradation of cartilage and disease progression.[1][2]

Early attempts to develop MMP inhibitors for therapeutic use were hampered by a lack of selectivity, leading to off-target effects and a dose-limiting side effect known as musculoskeletal syndrome (MSS).[2][3][6] This has driven the development of a new generation of highly selective inhibitors. T-26c disodium salt emerges from this effort as a compound of significant interest, demonstrating picomolar potency and exceptional selectivity for MMP-13.[7]

Chemical and Physical Properties of T-26c Disodium Salt

T-26c disodium salt is the salt form of a thieno[2,3-d]pyrimidine-2-carboxamide derivative. The disodium salt formulation enhances its pharmacokinetic properties, notably increasing oral bioavailability compared to its free acid form.[8]

PropertyValueSource
Chemical Name Disodium 4-[[[[2-[[[[3-(Methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoate
Molecular Formula C₂₄H₁₉N₃Na₂O₆S
Molecular Weight 523.47 g/mol
CAS Number 869298-22-6
Appearance Solid powder
Solubility Soluble in DMSO

Mechanism of Action: Achieving Potency and Selectivity

T-26c disodium salt is a highly potent and selective inhibitor of MMP-13 with a reported IC₅₀ of 6.9 pM.[7] Its mechanism of action is distinguished by its ability to bind to the S1' specificity pocket of the enzyme, a region less conserved across the MMP family. This interaction is key to its remarkable selectivity, which is over 2600-fold greater for MMP-13 compared to other related MMPs.[7] This high degree of selectivity is critical for avoiding the off-target effects that plagued earlier, less specific MMP inhibitors.[6]

The core of T-26c's inhibitory action is its thieno[2,3-d]pyrimidine-2-carboxamide scaffold, which interacts with the active site of MMP-13, preventing the binding and subsequent cleavage of its natural substrates, most notably type II collagen.[9]

The Advantage of the Disodium Salt Formulation

Preclinical studies in guinea pigs have demonstrated a significant pharmacokinetic advantage of the disodium salt of T-26c over its free acid form. Oral administration of the disodium salt led to a notable increase in both the area under the curve (AUC) and the maximum concentration (Cmax), indicating enhanced oral bioavailability.[8] This improvement is likely due to increased solubility and absorption in the gastrointestinal tract.

FormulationAUC (ng·h/mL)Cmax (ng/mL)
T-26c (Free Acid) 6478911
T-26c Disodium Salt 83571445

Data from oral administration in guinea pigs.[8]

Signaling Pathways Modulated by MMP-13 Inhibition

The expression of MMP-13 is regulated by a complex network of signaling pathways that are often dysregulated in disease. By inhibiting MMP-13, T-26c disodium salt acts downstream of these pathways to prevent the pathological degradation of the ECM. Understanding these pathways is crucial for identifying patient populations that may benefit most from this therapeutic approach and for designing combination therapies.

MMP-13 Regulation in Osteoarthritis

In chondrocytes, pro-inflammatory cytokines such as IL-1β and TNF-α are potent inducers of MMP-13 expression. This is mediated through several key signaling cascades, including the NF-κB, MAPK (p38 and JNK), and PI3K/AKT pathways.[10] These pathways converge on the MMP-13 promoter, activating transcription factors like AP-1 (cFos/cJun) and Runx2 to drive MMP-13 gene expression.[11]

MMP13_Regulation_in_OA cluster_extracellular Extracellular Stimuli cluster_receptors Cell Surface Receptors cluster_cytoplasmic Cytoplasmic Signaling cluster_nuclear Nuclear Transcription IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R TNF-α TNF-α TNFR TNFR TNF-α->TNFR Type II Collagen Type II Collagen DDR2 DDR2 Type II Collagen->DDR2 NF-κB Pathway NF-κB Pathway IL-1R->NF-κB Pathway PI3K/AKT Pathway PI3K/AKT Pathway IL-1R->PI3K/AKT Pathway MAPK Pathway (p38, JNK) MAPK Pathway (p38, JNK) TNFR->MAPK Pathway (p38, JNK) RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK DDR2->RAS/RAF/MEK/ERK MMP-13 Gene MMP-13 Gene NF-κB Pathway->MMP-13 Gene AP-1 (cFos/cJun) AP-1 (cFos/cJun) MAPK Pathway (p38, JNK)->AP-1 (cFos/cJun) Runx2 Runx2 RAS/RAF/MEK/ERK->Runx2 AP-1 (cFos/cJun)->MMP-13 Gene Runx2->MMP-13 Gene

Caption: Key signaling pathways regulating MMP-13 expression in chondrocytes during osteoarthritis.

Role of MMP-13 in Cancer Progression

In the context of cancer, MMP-13 contributes to tumor invasion and metastasis by degrading the ECM, which acts as a barrier to cancer cell migration.[9] Its expression can be induced by various factors within the tumor microenvironment, including hypoxia and inflammatory cytokines.[12] Signaling pathways such as the TGF-β pathway, acting through transcription factors like ATF3, c-Jun, and JunB, have been shown to upregulate MMP-13 in cancer cells.[13]

MMP13_Regulation_in_Cancer cluster_tme Tumor Microenvironment cluster_cytoplasmic_cancer Intracellular Signaling cluster_nuclear_cancer Nuclear Events Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α TGF-β TGF-β ATF3 ATF3 TGF-β->ATF3 c-Jun/JunB c-Jun/JunB TGF-β->c-Jun/JunB ETV4 ETV4 MMP-13 Promoter MMP-13 Promoter ETV4->MMP-13 Promoter Target Gene HIF-1α->MMP-13 Promoter ATF3->MMP-13 Promoter Forms complex with c-Jun/JunB c-Jun/JunB->MMP-13 Promoter MMP-13 Gene Expression MMP-13 Gene Expression MMP-13 Promoter->MMP-13 Gene Expression

Caption: Signaling pathways that drive MMP-13 expression in cancer.

Experimental Protocols for Evaluating T-26c Disodium Salt

The following protocols are provided as a guide for researchers investigating the therapeutic potential of T-26c disodium salt. These methodologies are designed to be robust and reproducible.

In Vitro MMP-13 Enzymatic Inhibition Assay (Fluorogenic)

Objective: To determine the IC₅₀ of T-26c disodium salt against recombinant human MMP-13.

Materials:

  • Recombinant human MMP-13 (active form)

  • Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • T-26c disodium salt

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of T-26c disodium salt in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 1 pM).

  • Enzyme Preparation: Dilute the recombinant human MMP-13 in assay buffer to the desired working concentration (e.g., 0.5 nM).

  • Assay Plate Setup:

    • Add 20 µL of diluted T-26c disodium salt or vehicle control (assay buffer with equivalent DMSO concentration) to the appropriate wells.

    • Add 20 µL of diluted MMP-13 enzyme solution to all wells except the "blank" wells. Add 20 µL of assay buffer to the "blank" wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate solution (at 2x the final desired concentration) to all wells.

  • Fluorescence Measurement: Immediately begin kinetic reading on a fluorescence microplate reader (e.g., Ex/Em = 328/393 nm) at 37°C, taking readings every 1-2 minutes for 20-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of T-26c disodium salt using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Ex Vivo Cartilage Degradation Assay

Objective: To assess the ability of T-26c disodium salt to inhibit the degradation of cartilage explants stimulated with a pro-inflammatory agent.

Materials:

  • Bovine nasal or articular cartilage

  • Culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin)

  • Recombinant human Oncostatin M (OSM) or IL-1β

  • T-26c disodium salt

  • Dimethylmethylene blue (DMMB) dye solution

  • Hydroxyproline assay kit

  • Papain digestion buffer

Procedure:

  • Cartilage Explant Preparation: Harvest cartilage discs (e.g., 3 mm diameter) from fresh bovine tissue under sterile conditions.

  • Explant Culture: Place individual explants in a 96-well plate with culture medium. Allow them to equilibrate for 24-48 hours.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of T-26c disodium salt or vehicle control.

    • After 1-2 hours of pre-incubation, add the pro-inflammatory stimulus (e.g., 10 ng/mL OSM) to the appropriate wells.

  • Incubation: Culture the explants for 7-14 days, collecting the conditioned media and replacing it with fresh treatment media every 2-3 days.

  • Biochemical Analysis of Media:

    • Glycosaminoglycan (GAG) Release: Measure the amount of sulfated GAGs in the collected media using the DMMB colorimetric assay.

    • Collagen Degradation: Measure the amount of hydroxyproline in the media, a marker of collagen degradation, using a hydroxyproline assay kit.

  • Biochemical Analysis of Cartilage:

    • At the end of the culture period, digest the cartilage explants with papain.

    • Measure the remaining GAG and collagen content in the digested explants.

  • Data Analysis:

    • Calculate the percentage of GAG and collagen released into the media relative to the total content (media + explant).

    • Determine the inhibitory effect of T-26c disodium salt on GAG and collagen release at each concentration.

Synthesis Overview

T-26c disodium salt belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds. The synthesis of this scaffold typically involves building the pyrimidine ring onto a pre-formed 2-aminothiophene-3-carboxylate or a related derivative.[14][15][16]

Synthesis_Overview 2-Aminothiophene-3-carboxylate 2-Aminothiophene-3-carboxylate Cyclization Cyclization 2-Aminothiophene-3-carboxylate->Cyclization Thieno[2,3-d]pyrimidin-4-one Core Thieno[2,3-d]pyrimidin-4-one Core Cyclization->Thieno[2,3-d]pyrimidin-4-one Core Functionalization Functionalization Thieno[2,3-d]pyrimidin-4-one Core->Functionalization T-26c Precursor T-26c Precursor Functionalization->T-26c Precursor Salt Formation Salt Formation T-26c Precursor->Salt Formation T-26c Disodium Salt T-26c Disodium Salt Salt Formation->T-26c Disodium Salt

Caption: A generalized synthetic workflow for thieno[2,3-d]pyrimidine derivatives like T-26c.

A key publication by Nara et al. describes a specific synthetic route for thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group, which is the class of compounds T-26c belongs to. The synthesis involves multiple steps, likely starting from a substituted bromo-aryl carboxylate, followed by the construction of the heterocyclic core and subsequent functionalization to introduce the side chains responsible for its high-affinity binding to MMP-13.[17]

Conclusion and Future Directions

T-26c disodium salt has emerged as a highly promising therapeutic candidate, particularly for the treatment of osteoarthritis. Its exceptional potency and selectivity for MMP-13, combined with its improved oral bioavailability in the disodium salt form, position it as a potential disease-modifying osteoarthritis drug (DMOAD). The ability to selectively inhibit the primary enzyme responsible for cartilage degradation, while avoiding the off-target effects of earlier MMP inhibitors, represents a significant advancement in the field.

Future research should focus on:

  • In vivo efficacy studies: Evaluating T-26c disodium salt in animal models of osteoarthritis to assess its ability to prevent cartilage degradation, reduce pain, and improve joint function.

  • Pharmacokinetic and toxicology studies: Comprehensive profiling in multiple species to establish a safe and effective dosing regimen for potential clinical trials.

  • Exploration in oncology: Given the role of MMP-13 in cancer metastasis, preclinical studies evaluating T-26c in relevant cancer models are warranted.

The continued investigation of T-26c disodium salt will provide valuable insights into the therapeutic potential of selective MMP-13 inhibition and may ultimately lead to a new class of treatments for debilitating diseases like osteoarthritis.

References

  • Fisher Scientific. (n.d.). T 26c disodium salt 25 mg. Retrieved from [Link]

  • Zeng, G. Q., Chen, A. B., & Li, W. (2020). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. International Journal of Molecular Sciences, 21(23), 9018.
  • Daily, D., Smith, S. V., & Smith, J. L. (2021). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 44, 128108.
  • Folgueras, A. R., Pendas, A. M., Sanchez-Collado, J., & Lopez-Otin, C. (2018). Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. ACS Medicinal Chemistry Letters, 9(10), 1021–1026.
  • Laronha, H., & Caldeira, J. (2020). Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis. Cells, 9(5), 1076.
  • ResearchGate. (n.d.). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Retrieved from [Link]

  • Cancer Genetics Web. (n.d.). MMP13. Retrieved from [Link]

  • Daily, D., Smith, S. V., & Smith, J. L. (2017). Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464–3468.
  • ResearchGate. (n.d.). Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis. Retrieved from [Link]

  • Li, Y., et al. (2019). Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis. Current Medicinal Chemistry, 26(34), 6242-6262.
  • Patsnap Synapse. (2024). What are MMP13 inhibitors and how do they work? Retrieved from [Link]

  • Wang, X., et al. (2023). Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting. World Journal of Gastrointestinal Oncology, 15(6), 948-963.
  • Academia.edu. (n.d.). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Hou, Y., et al. (2020). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 199, 112386.
  • ResearchGate. (n.d.). Signaling pathways that converge on matrix metalloproteinase13 (MMP13) gene transcription in chondrocytes. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

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Methodological & Application

Application Note: T-26c Disodium Salt In Vitro Assay Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the in vitro evaluation of T-26c disodium salt, a potent and highly selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), for its potential application in cancer therapy. While T-26c disodium salt is primarily characterized by its picomolar inhibitory concentration (IC50 = 6.9 pM) against MMP-13 and its role in preventing cartilage degradation, its utility in oncology remains a compelling area of investigation[][2][3]. This guide is built on the established role of MMP-13 in tumor progression and metastasis, providing a scientifically grounded framework for assessing the anti-cancer potential of selective MMP-13 inhibitors like T-26c disodium salt[2][4][5][6].

Introduction: The Rationale for Targeting MMP-13 in Oncology

Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase with a primary role in the degradation of extracellular matrix (ECM) components, particularly type II collagen[5][7]. Under physiological conditions, MMP-13 expression is tightly regulated. However, in various pathological states, including numerous cancers, its expression is significantly upregulated[5][8]. This overexpression is strongly correlated with increased tumor aggressiveness, invasion, metastasis, and poor patient prognosis[4][8].

The role of MMP-13 in cancer progression is multifaceted[4][5][9]:

  • ECM Remodeling: By degrading the ECM, MMP-13 facilitates the physical dissemination of tumor cells from the primary site[5][9].

  • Release of Bioactive Molecules: The cleavage of ECM components by MMP-13 can release sequestered growth factors and angiogenic factors, which in turn promote tumor cell proliferation and the formation of new blood vessels (angiogenesis) to supply the growing tumor[5][9].

  • Modulation of the Tumor Microenvironment: MMP-13 contributes to the creation of a favorable microenvironment for tumor growth and metastasis[4][9].

Given the critical role of MMP-13 in these key cancer-associated processes, its selective inhibition presents a promising therapeutic strategy. T-26c disodium salt, with its high potency and over 2600-fold selectivity for MMP-13 over other MMPs, is an ideal candidate for investigating the therapeutic potential of targeted MMP-13 inhibition in cancer[][2].

This application note outlines detailed protocols for a series of in vitro assays designed to:

  • Confirm the inhibitory activity of T-26c disodium salt on MMP-13.

  • Assess its impact on the viability of cancer cell lines.

  • Evaluate its potential to inhibit cancer cell migration and invasion.

Characterizing the Inhibitory Activity of T-26c Disodium Salt

Before proceeding to cell-based assays, it is crucial to verify the inhibitory potency of T-26c disodium salt against purified MMP-13. A fluorogenic substrate assay is a standard method for this purpose.

Protocol 2.1: Fluorogenic MMP-13 Inhibition Assay

This assay measures the cleavage of a fluorogenic peptide substrate by recombinant human MMP-13. In the presence of an inhibitor like T-26c disodium salt, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • Recombinant Human MMP-13 (activated)

  • Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • T-26c disodium salt (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of T-26c disodium salt in the assay buffer. The final concentrations should span a wide range to determine the IC50 value (e.g., from 1 pM to 1 µM).

  • In a 96-well black microplate, add the diluted T-26c disodium salt solutions. Include wells with assay buffer and solvent as controls.

  • Add recombinant human MMP-13 to each well to a final concentration that yields a robust signal within the linear range of the assay.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic MMP-13 substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 325 nm excitation and 393 nm emission) every 1-2 minutes for 30-60 minutes at 37°C.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

Parameter Value
Recombinant MMP-13 Conc.[Specify] ng/mL
Substrate Concentration[Specify] µM
T-26c Concentration Range1 pM - 1 µM
Incubation Time (Inhibitor)30 minutes
Reaction Time30-60 minutes
Expected Outcome IC50 in the low pM range

Assessing the Impact of T-26c Disodium Salt on Cancer Cell Viability

A fundamental step in evaluating any potential anti-cancer agent is to determine its effect on the viability and proliferation of cancer cells.

Protocol 3.1: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol describes the use of a metabolic assay to assess cell viability. The MTT assay measures the reduction of tetrazolium salt by metabolically active cells, while the CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell line with known MMP-13 expression (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • T-26c disodium salt

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well clear or opaque microplates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of T-26c disodium salt in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of T-26c disodium salt. Include vehicle-treated and untreated controls.

  • Incubate the cells for 24, 48, and 72 hours.

  • At each time point, perform the viability assay according to the manufacturer's protocol (MTT or CellTiter-Glo®).

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability versus the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation:

Cell Line Treatment Duration GI50 (µM)
e.g., MDA-MB-23124h[To be determined]
48h[To be determined]
72h[To be determined]
e.g., PC-324h[To be determined]
48h[To be determined]
72h[To be determined]

Evaluating the Inhibition of Cancer Cell Migration and Invasion

The primary rationale for using an MMP-13 inhibitor in cancer is to prevent cell migration and invasion. The transwell migration and invasion assays are the gold standards for assessing these processes in vitro.

Protocol 4.1: Transwell Migration and Invasion Assay

This assay measures the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract (invasion) towards a chemoattractant.

Materials:

  • Transwell inserts with 8.0 µm pore size membranes

  • 24-well companion plates

  • Matrigel® or other basement membrane extract (for invasion assay)

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • T-26c disodium salt

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • For Invasion Assay: Thaw Matrigel® on ice and dilute it with cold serum-free medium. Coat the top of the transwell inserts with the diluted Matrigel® and incubate at 37°C for at least 4 hours to allow for gelling.

  • Harvest cancer cells and resuspend them in serum-free medium containing various concentrations of T-26c disodium salt.

  • Add the cell suspension to the upper chamber of the transwell inserts (coated for invasion, uncoated for migration).

  • Add complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Incubate the plate for a period that allows for significant migration/invasion but not proliferation (e.g., 12-48 hours, depending on the cell line).

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

  • Stain the cells with Crystal Violet.

  • Elute the stain and measure the absorbance with a microplate reader, or count the stained cells in several random fields under a microscope.

  • Calculate the percentage of inhibition of migration/invasion relative to the vehicle-treated control.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Coat Transwell inserts with Matrigel® (for invasion) a1 Seed cells in upper chamber p1->a1 p2 Prepare cell suspension in serum-free medium with T-26c p2->a1 a2 Add chemoattractant to lower chamber a1->a2 a3 Incubate (12-48h) a2->a3 an1 Remove non-migrated cells a3->an1 an2 Fix and stain migrated cells an1->an2 an3 Quantify (microscopy or absorbance) an2->an3

Caption: Transwell Migration/Invasion Assay Workflow.

Investigating Downstream Signaling Pathways (Hypothesized)

While direct links between MMP-13 inhibition and specific signaling pathways like mTOR are not yet firmly established in the literature for a broad range of cancers, it is hypothesized that by preventing ECM degradation, MMP-13 inhibitors could indirectly affect signaling cascades that are sensitive to the cellular microenvironment. For instance, the release of growth factors from the ECM is known to activate pathways such as PI3K/Akt/mTOR.

Hypothesized Signaling Pathway:

G T26c T-26c Disodium Salt MMP13 MMP-13 T26c->MMP13 Inhibits ECM Extracellular Matrix (ECM) MMP13->ECM Degrades Invasion Cell Invasion & Metastasis MMP13->Invasion GF Growth Factors (sequestered in ECM) ECM->GF Releases GFR Growth Factor Receptors GF->GFR Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway GFR->PI3K_Akt_mTOR Activates Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation

Caption: Hypothesized effect of T-26c on cancer cell signaling.

Further investigation into the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, S6 ribosomal protein) via Western blotting following treatment with T-26c disodium salt could provide valuable insights into its mechanism of action beyond direct ECM degradation.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of T-26c disodium salt as a potential anti-cancer therapeutic. By systematically evaluating its inhibitory activity, effects on cell viability, and impact on cell migration and invasion, researchers can build a strong preclinical data package. Future studies could expand upon these findings by exploring the effects of T-26c disodium salt in 3D cell culture models, in combination with other chemotherapeutic agents, and ultimately in in vivo models of cancer. The high selectivity of T-26c disodium salt for MMP-13 makes it a valuable tool to dissect the specific role of this proteinase in cancer biology and to validate it as a therapeutic target.

References

  • Al-Otaibi et al. (2025). Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting. PubMed Central. [Link]

  • Li, S., Pritchard, D. M., & Yu, L.-G. (2022). The action of MMP-13 in cancer progression and metastasis. ResearchGate. [Link]

  • Chondrex, Inc. MMP-13 Inhibitor Assay Kit. Chondrex, Inc. [Link]

  • Patsnap. (2024). What are MMP13 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Li, S., Pritchard, D. M., & Yu, L.-G. (2022). Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis. MDPI. [Link]

  • Al-Otaibi et al. (2025). Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting. PubMed. [Link]

  • Li, et al. (2022). Pan-cancer analysis reveals the associations between MMP13 high expression and carcinogenesis and its value as a serum diagnostic marker. PubMed Central. [Link]

  • Winer, et al. (2018). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures Into Future Successes. AACR Journals. [Link]

  • Oncotarget. (2016). MMP-13 is involved in oral cancer cell metastasis. Oncotarget. [Link]

  • Frontiers. (2022). Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review. Frontiers. [Link]

Sources

T-26c Disodium Salt in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Cartilage Degradation and Beyond with a Potent and Selective MMP-13 Inhibitor

T-26c disodium salt is a highly potent and selective small molecule inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme critically implicated in the degradation of the extracellular matrix, particularly type II collagen, a primary component of articular cartilage.[1] With an impressive IC50 value of 6.9 pM and over 2600-fold selectivity for MMP-13 over other related MMPs, T-26c disodium salt serves as a precision tool for researchers investigating the roles of MMP-13 in a variety of physiological and pathological processes.[2] These processes are central to diseases such as osteoarthritis, rheumatoid arthritis, and cancer metastasis.[1][3]

This comprehensive guide provides detailed application notes and protocols for the effective use of T-26c disodium salt in cell culture experiments, empowering researchers, scientists, and drug development professionals to explore the therapeutic potential of selective MMP-13 inhibition.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of T-26c disodium salt is fundamental to its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₂₄H₁₉N₃Na₂O₆S
Molecular Weight 523.47 g/mol
CAS Number 869298-22-6
Appearance White to off-white solidGeneral observation
Solubility Soluble in DMSO (to 10 mM with gentle warming) and water (to 1 mM)
Storage Desiccate at room temperature
Stock Solution Preparation: A Critical First Step

The accuracy and reproducibility of your experiments begin with the correct preparation of stock solutions. Due to its solubility properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock of T-26c disodium salt.

Protocol for 10 mM Stock Solution in DMSO:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of your cell cultures.

  • Weighing the Compound: Accurately weigh the desired amount of T-26c disodium salt powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.23 mg of the compound.

  • Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to the weighed powder. Gentle warming and vortexing may be required to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

The Central Role of MMP-13 in Cellular Signaling

MMP-13 is a key downstream effector in various signaling pathways that regulate tissue remodeling, inflammation, and cell invasion. Understanding these pathways is crucial for designing experiments and interpreting the effects of T-26c disodium salt. Pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of MMP-13 expression, primarily through the activation of transcription factors such as NF-κB and AP-1.[4] The p38 MAPK and Wnt/β-catenin signaling pathways have also been shown to play significant roles in modulating MMP-13 gene expression in chondrocytes.[5][6]

MMP13_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response IL-1b IL-1b IL-1R IL-1R IL-1b->IL-1R TNF-a TNF-a TNFR TNFR TNF-a->TNFR Wnt Wnt Frizzled Frizzled Wnt->Frizzled p38_MAPK p38_MAPK IL-1R->p38_MAPK activates IKK IKK TNFR->IKK activates LRP5/6 LRP5/6 Frizzled->LRP5/6 b-catenin_destruction_complex β-catenin Destruction Complex LRP5/6->b-catenin_destruction_complex inhibits AP-1 AP-1 p38_MAPK->AP-1 activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases NF-kB_n NF-κB NF-kB->NF-kB_n translocates to b-catenin β-catenin b-catenin_destruction_complex->b-catenin prevents degradation of b-catenin_n β-catenin b-catenin->b-catenin_n translocates to MMP-13_Gene MMP-13 Gene NF-kB_n->MMP-13_Gene induces transcription AP-1->MMP-13_Gene induces transcription b-catenin_n->MMP-13_Gene induces transcription MMP-13_Protein MMP-13 Protein (Pro-collagenase) MMP-13_Gene->MMP-13_Protein translation ECM_Degradation ECM Degradation (e.g., Collagen II) MMP-13_Protein->ECM_Degradation mediates T-26c T-26c disodium salt T-26c->MMP-13_Protein inhibits

Figure 1: Simplified Signaling Pathways Leading to MMP-13 Expression and the Point of Inhibition by T-26c Disodium Salt. Pro-inflammatory cytokines and Wnt signaling converge on the nucleus to drive MMP-13 gene expression. T-26c disodium salt directly inhibits the enzymatic activity of the secreted MMP-13 protein, thereby preventing extracellular matrix degradation.

Core Protocols for Cell-Based Assays

The following protocols provide a framework for utilizing T-26c disodium salt in common cell culture applications. It is imperative to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Determining the Optimal Non-Toxic Working Concentration

Prior to functional assays, it is essential to determine the concentration range of T-26c disodium salt that does not induce cytotoxicity in your chosen cell line. A common method for this is the MTT assay, which measures cell metabolic activity as an indicator of viability.

Materials:

  • Your cell line of interest (e.g., human chondrocytes, SW1353, HCT-116, MDA-MB-231)

  • Complete cell culture medium

  • T-26c disodium salt stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.

  • Compound Dilution: Prepare a serial dilution of T-26c disodium salt in complete cell culture medium. Given its high potency, a starting concentration range of 1 nM to 10 µM is recommended. Remember to include a vehicle control (medium with the highest concentration of DMSO used in the dilutions, typically ≤ 0.1%).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of T-26c disodium salt.

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate according to the manufacturer's instructions.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. The highest concentration that does not significantly reduce cell viability should be considered the maximum non-toxic working concentration.

Protocol 2: In Vitro Cartilage Degradation Assay

This ex vivo model is highly relevant for studying the protective effects of T-26c disodium salt against cartilage breakdown.[7]

Materials:

  • Bovine or porcine articular cartilage explants

  • Serum-free culture medium

  • Pro-inflammatory stimuli (e.g., IL-1β and oncostatin M)

  • T-26c disodium salt

  • Assay kits for measuring glycosaminoglycan (GAG) and hydroxyproline release

Procedure:

  • Explant Preparation: Harvest articular cartilage from fresh joints and prepare small, uniform explants.

  • Culture and Stimulation: Place the explants in a 24-well plate with serum-free medium. After an equilibration period, stimulate the explants with a combination of IL-1β and oncostatin M to induce cartilage degradation.

  • Inhibitor Treatment: Concurrently, treat a subset of the stimulated explants with various concentrations of T-26c disodium salt. Include appropriate controls (unstimulated, stimulated with vehicle).

  • Medium Collection: Collect the conditioned medium at various time points (e.g., day 3, 7, 14) and store at -80°C for later analysis.

  • Biochemical Analysis: Quantify the amount of GAGs (indicative of proteoglycan degradation) and hydroxyproline (indicative of collagen degradation) released into the medium using commercially available assay kits.

  • Histological Analysis: At the end of the experiment, fix, process, and section the cartilage explants for histological staining (e.g., Safranin O for proteoglycans) to visualize the extent of matrix degradation.

Protocol 3: Cancer Cell Invasion Assay

MMP-13 is known to promote the invasion of various cancer cells.[8][9] A transwell invasion assay can be used to assess the inhibitory effect of T-26c disodium salt on this process.

Materials:

  • MMP-13-expressing cancer cell line (e.g., HCT-116, MDA-MB-231)[2]

  • Serum-free and serum-containing medium

  • Transwell inserts with a porous membrane coated with Matrigel

  • T-26c disodium salt

  • Cotton swabs, fixing and staining reagents (e.g., crystal violet)

Procedure:

  • Cell Preparation: Culture the cancer cells to sub-confluency and then serum-starve them overnight.

  • Assay Setup: Place the Matrigel-coated transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS).

  • Cell Seeding and Treatment: Resuspend the serum-starved cells in serum-free medium containing various concentrations of T-26c disodium salt or vehicle control. Seed the cell suspension into the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).

  • Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Quantification: Count the number of stained, invaded cells in several random fields under a microscope.

Conclusion and Future Perspectives

T-26c disodium salt represents a powerful and selective tool for elucidating the multifaceted roles of MMP-13 in health and disease. The protocols outlined in this guide provide a solid foundation for researchers to confidently incorporate this inhibitor into their cell culture-based investigations. As our understanding of the intricate signaling networks governed by MMP-13 continues to expand, the use of highly selective inhibitors like T-26c disodium salt will be instrumental in developing novel therapeutic strategies for a range of debilitating conditions.

References

  • Pan-cancer analysis reveals the associations between MMP13 high expression and carcinogenesis and its value as a serum diagnostic marker. Aging.
  • Functional characterization of selective exosite-binding inhibitors of matrix metalloproteinase-13 (MMP-13) – experimental validation in human breast and colon cancer. Taylor & Francis Online.
  • Overview of MMP-13 as a Promising Target for the Tre
  • Cytokine-induced MMP13 Expression in Human Chondrocytes Is Dependent on Activating Transcription Factor 3 (ATF3)
  • Dot Language (graph based diagrams). Medium.
  • Effect of salt on cell viability and membrane integrity of Lactobacillus acidophilus, Lactobacillus casei and Bifidobacterium longum as observed by flow cytometry. PubMed.
  • Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting. PubMed Central.
  • Matrix Metalloproteinase-13 (MMP-13) Directly and Indirectly Promotes Tumor Angiogenesis.
  • An In Vitro Model for the Pathological Degradation of Articular Cartilage in Osteoarthritis. PMC - NIH.
  • Effects of salinity on β-carotene production by Dunaliella tertiolecta DCCBC26 isolated from the Urmia salt lake, north of Iran.
  • MMP-13 is involved in oral cancer cell metastasis. Oncotarget.
  • Cell Culture FAQs. In Vitro Technologies.
  • Drawing graphs with dot. Graphviz.
  • Gene expression levels of MMP-13 and MMP activity of chondrocytes and...
  • Comparative Analysis of the Different Dyes' Potential to Assess Human Normal and Cancer Cell Viability In Vitro under Different D/H Ratios in a Culture Medium. PMC - PubMed Central.
  • Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro.
  • 1,25-dihydroxyvitamin D3 Activates MMP13 Gene Expression in Chondrocytes through p38 MARK Pathway.
  • Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis. MDPI.
  • MMP-13 loss associated with impaired ECM remodelling disrupts chondrocyte differentiation by concerted effects on multiple regul
  • Pathway Analysis with Signaling Hypergraphs. PMC - PubMed Central.
  • Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. NIH.
  • Constitutive Expression of Human Collagenase-3 (MMP-13) Induces Osteoarthritis-like Illness in Mice. Johns Hopkins Arthritis Center.
  • Aptamers Targeting IL17A and Its Receptor Suppress IL17 Signaling in Different Cell Types.
  • Pathway Analysis with Signaling Hypergraphs.
  • MMP-13 Inhibitors and Its Natural Deriv
  • Regulation of type II collagen, matrix metalloproteinase-13 and cell proliferation by interleukin-1β is mediated by curcumin via inhibition of NF-κB signaling in rat chondrocytes.
  • Pathways and Diagrams by Disease Area. Cell Signaling Technology.
  • Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degrad
  • MMP release following cartilage injury leads to collagen loss in intact tissue: A comput
  • Cell Culture Media Preparation from Powder. Thermo Fisher Scientific - US.

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Application Note: T 26c Disodium Salt Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanism of Action

Introduction

T 26c disodium salt is a highly potent, selective, non-zinc-binding inhibitor of Matrix Metalloproteinase-13 (MMP-13/Collagenase 3) . Unlike first-generation broad-spectrum MMP inhibitors (e.g., hydroxamates like Batimastat) that failed clinically due to Musculoskeletal Syndrome (MSS) caused by off-target MMP inhibition, T 26c targets the S1' and S1'' specificity pockets of MMP-13. This unique binding mode confers >2,600-fold selectivity over related MMPs (MMP-1, MMP-2, MMP-9), making it a critical tool for studying osteoarthritis (OA), rheumatoid arthritis (RA), and cancer metastasis without confounding off-target toxicity.

Pharmacological Profile
  • Compound Name: T 26c Disodium Salt[1]

  • Target: MMP-13 (IC50 = 6.9 pM)

  • Bioavailability: Orally bioavailable (F > 50% in rodents).

  • Binding Mode: Allosteric/Exosite binding (Non-Zinc Binding).

  • Primary Application: Inhibition of type II collagen degradation in articular cartilage; blockade of bone metastasis.

Mechanism of Action Visualization

The following diagram illustrates the selective inhibition pathway of T 26c compared to broad-spectrum inhibitors.

MMP13_Inhibition Signal Pro-Inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte Chondrocyte Activation Signal->Chondrocyte Induction ProMMP13 Pro-MMP-13 (Latent) Chondrocyte->ProMMP13 Secretion ActiveMMP13 Active MMP-13 (Collagenase 3) ProMMP13->ActiveMMP13 Activation CollagenII Type II Collagen (Cartilage Matrix) ActiveMMP13->CollagenII Cleavage Degradation Cartilage Degradation (Osteoarthritis Progression) CollagenII->Degradation Loss of Integrity BroadSpec Broad-Spectrum Inhibitors (e.g., Batimastat) Zinc-Binding Group BroadSpec->ActiveMMP13 Competes with Substrate (Low Selectivity) T26c T 26c Disodium Salt (S1' / S1'' Pocket Binder) T26c->ActiveMMP13 Locks Conformation (High Selectivity)

Figure 1: Mechanism of T 26c selective inhibition of MMP-13 mediated cartilage degradation.

Part 2: Formulation & Solubility Strategy

Critical Technical Note: While T 26c is supplied as a disodium salt to improve solubility, its solubility in pure water is limited (~0.52 mg/mL). For in vivo doses requiring concentrations >1 mg/mL, a simple aqueous solution is insufficient . You must use a suspension or co-solvent system to ensure accurate dosing.

Vehicle Selection Matrix
Dosing RouteTarget Conc.Recommended VehicleStabilityNotes
Oral (PO) 1 - 5 mg/mL 0.5% Methylcellulose (MC) + 0.1% Tween 80 High (Suspension)Preferred Method. Ensures uniform delivery of the salt.
Oral (PO) < 0.5 mg/mLSterile Water / PBSLow (Solution)Only for very low dose studies. Risk of precipitation.
IP / IV 1 - 2 mg/mL5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineModerateMust be prepared fresh. Filter sterilize (0.22 µm).
Preparation of Oral Suspension (Standard Protocol)

Target: 20 mg/kg dose in a 25g mouse (Volume: 10 mL/kg = 0.25 mL/mouse). Required Concentration: 2.0 mg/mL.

  • Weighing: Weigh the required amount of T 26c disodium salt (e.g., 10 mg for 5 mL of vehicle).

  • Wetting: Add a small volume (2-3% of total volume) of DMSO or Tween 80 to the powder to wet it. This prevents clumping.

  • Dispersion: Gradually add 0.5% Methylcellulose (MC) solution while vortexing vigorously.

  • Homogenization: Sonicate the suspension for 10-15 minutes in a water bath sonicator until a fine, uniform suspension is achieved.

  • Verification: Invert the tube. No visible clumps should remain. Re-vortex immediately before drawing into the syringe.

Part 3: Dosage & Administration Protocols

Recommended Dosage

Based on pharmacokinetic data (Nara et al., 2014) and efficacy studies in guinea pig and rat models, the following dosage ranges are validated.

  • Standard Efficacy Dose: 10 – 20 mg/kg

    • Frequency: Once Daily (QD).

    • Route: Oral Gavage (PO).

    • Rationale: This dose achieves plasma concentrations significantly above the IC50 (6.9 pM) for >12 hours while maintaining selectivity.

  • Dose Escalation (for PK studies): 3, 10, 30 mg/kg.

  • Maximum Tolerated Dose (MTD): >100 mg/kg (No overt toxicity observed in acute studies, but selectivity may diminish at extremely high plasma concentrations).

Experimental Workflow

The following workflow outlines the critical steps for a 4-week efficacy study (e.g., Destabilization of Medial Meniscus - DMM model).

Dosing_Workflow Prep Vehicle Prep (0.5% MC) Mix Sonicate to Suspension (2 mg/mL) Prep->Mix Compound Weigh T 26c Disodium Salt Compound->Mix GroupB Group B: T 26c (10 mg/kg QD) Mix->GroupB GroupC Group C: T 26c (20 mg/kg QD) Mix->GroupC GroupA Group A: Vehicle (Control) Admin Oral Gavage (Daily, 10:00 AM) GroupA->Admin GroupB->Admin GroupC->Admin Monitor Monitor Weight & Clinical Signs Admin->Monitor 24h Cycle Monitor->Admin Endpoint Endpoint Analysis (Histology/Serum) Monitor->Endpoint Day 28

Figure 2: Daily oral dosing workflow for T 26c efficacy studies.

Protocol: Oral Administration (Mouse)
  • Animal Handling: Restrain the mouse firmly by the scruff to align the esophagus.

  • Syringe Loading: Load a 1 mL syringe with the homogenized suspension. Use a 20G or 22G feeding needle (ball-tipped).

    • Tip: Since this is a suspension, ensure no settling occurs in the syringe. Shake gently if there is a delay between mice.

  • Administration: Insert the needle gently into the side of the mouth, slide down the esophagus, and depress the plunger smoothly.

    • Volume Limit: Do not exceed 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • Post-Dose Observation: Monitor for 5 minutes for signs of aspiration or distress.

Part 4: Data Analysis & Validation

Efficacy Endpoints

To validate the activity of T 26c in vivo, assess the following biomarkers:

EndpointMethodExpected Outcome with T 26c
Cartilage Structure Safranin-O / Fast Green StainingRetention of proteoglycan; reduced OARSI score compared to vehicle.
Collagen Degradation C2C / C1,2C ELISA (Serum/Urine)Reduced levels of collagen type II cleavage neo-epitopes.
MMP-13 Activity Fluorogenic Substrate Assay (Joint Lysate)Reduced enzymatic activity (Note: Total MMP-13 protein levels may not change, only activity).
Troubleshooting Guide
  • Issue: Inconsistent Results.

    • Cause: Suspension settling.

    • Solution: Vortex the stock immediately before every animal. Use a higher viscosity vehicle (e.g., 1% MC) if settling is rapid.

  • Issue: Toxicity/Weight Loss.

    • Cause: Off-target effects (unlikely at <30 mg/kg) or vehicle intolerance.

    • Solution: Check stomach pH. T 26c disodium salt is alkaline; ensure the vehicle buffers the pH to neutral (~7.4) if using simple water, though MC usually masks this.

  • Issue: Low Solubility.

    • Cause: Using pure water for high doses.

    • Solution: Switch to the suspension protocol (Section 2.2). Do not attempt to force solubility with excessive DMSO (>10%) for oral chronic dosing.

Part 5: References

  • Nara, H., et al. (2014). Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1" binding site.[2] Bioorganic & Medicinal Chemistry, 22(19), 5487-5505.[3]

  • Tocris Bioscience. T 26c disodium salt Product Information. Tocris.

  • MedChemExpress. T-26c Sodium Datasheet and Solubility. MedChemExpress.

  • Singh, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice.[4] Antimicrobial Agents and Chemotherapy, 56(11), 6026–6028.[4] (Reference for Vehicle Selection).

Sources

Application Note: T 26c Disodium Salt for Inhibiting Cartilage Degradation

[1][2]

Executive Summary & Scientific Rationale

The Clinical Problem: Osteoarthritis (OA) is driven by the irreversible destruction of the Extracellular Matrix (ECM), primarily Type II Collagen and Aggrecan. The primary enzymatic culprit is Matrix Metalloproteinase-13 (MMP-13) , also known as Collagenase-3. While many broad-spectrum MMP inhibitors failed in clinical trials due to Musculoskeletal Syndrome (MSS) caused by off-target inhibition of MMP-1 (Collagenase-1), selective inhibition remains the "holy grail" of OA therapeutics.

The Solution (T 26c): T 26c disodium salt is a highly selective, non-zinc-binding MMP-13 inhibitor . Unlike hydroxamate-based inhibitors that chelate the active site zinc (and thus promiscuously inhibit other MMPs), T 26c targets the S1' specificity pocket of MMP-13.

Key Technical Specifications:

  • Target: MMP-13 (Collagenase-3)[1][2]

  • IC50: 6.9 pM (Picomolar potency)[3][4]

  • Selectivity: >2600-fold selective for MMP-13 over MMP-1, MMP-2, MMP-9, and TACE.

  • Chemical Form: Disodium salt (improves aqueous solubility for biological assays).

Compound Profile & Handling

To ensure experimental reproducibility, strict adherence to handling protocols is required. T 26c is a potent chemical probe; degradation or precipitation will skew IC50 data.

PropertySpecification
Molecular Weight 523.47 g/mol
Formula C₂₄H₁₉N₃Na₂O₆S
Solubility Water: Soluble (up to ~10 mM with sonication)DMSO: 125 mg/mL (Recommended Stock)
Stability Solid: 2 years at -20°C (Desiccated)Solution: 1 month at -80°C (Avoid freeze-thaw)
Appearance White to off-white solid
Preparation of Stock Solutions
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), cell-culture grade.

  • Concentration: Prepare a 10 mM stock (5.23 mg in 1 mL DMSO).

  • Storage: Aliquot into light-protective amber vials (20 µL per vial) and store at -80°C.

  • Working Solution: Dilute the stock into culture media immediately before use. Keep final DMSO concentration <0.1% to avoid vehicle toxicity.

Mechanism of Action: The S1' Pocket Strategy

T 26c functions by occupying the deep S1' specificity pocket of MMP-13. This pocket is unique to MMP-13 compared to other collagenases (MMP-1, MMP-8), allowing T 26c to lock the enzyme in an inactive conformation without chelating the catalytic zinc atom.

Pathway Visualization

MMP13_PathwayInflammationPro-Inflammatory Cytokines(IL-1β, TNF-α)ChondrocyteChondrocyte Activation(NF-κB / MAPK Signaling)Inflammation->ChondrocyteStimulatesTranscriptionMMP-13 Gene TranscriptionChondrocyte->TranscriptionUpregulatesProMMPPro-MMP-13 (Latent)Transcription->ProMMPTranslationActiveMMPActive MMP-13(Collagenase-3)ProMMP->ActiveMMPProteolytic ActivationCollagenType II Collagen Fibrils(Intact Cartilage)ActiveMMP->CollagenTargetsT26cT 26c Disodium Salt(S1' Pocket Blockade)T26c->ActiveMMPINHIBITS (IC50 = 6.9 pM)DegradationCollagen Fragments(Cartilage Erosion)Collagen->DegradationCleavage

Figure 1: Mechanism of Action. T 26c intercepts the pathway at the terminal enzymatic step, preventing the irreversible cleavage of Type II Collagen.

Protocol A: In Vitro Chondrocyte Protection Assay

This assay measures the ability of T 26c to inhibit MMP-13 activity secreted by cytokine-stimulated chondrocytes.

Target Audience: Drug discovery screening, mechanistic validation.

Materials
  • Primary Articular Chondrocytes (Human or Bovine).

  • Recombinant Human IL-1β (10 ng/mL).

  • MMP-13 Fluorogenic Substrate (e.g., Mca-PLGL-Dpa-AR-NH2).

  • T 26c Disodium Salt.[3][5]

Step-by-Step Workflow
  • Seeding: Plate chondrocytes in 96-well plates (10,000 cells/well) in DMEM + 10% FBS. Allow adherence (24h).

  • Starvation: Switch to serum-free DMEM for 12 hours to synchronize cells and remove serum antiproteases (like Alpha-2-Macroglobulin).

  • Induction & Treatment:

    • Group A (Control): Media only.

    • Group B (Inflamed): Media + IL-1β (10 ng/mL).

    • Group C (Treated): Media + IL-1β + T 26c (Dose Response: 0.1 nM, 1 nM, 10 nM, 100 nM) .

    • Note: Pre-incubate cells with T 26c for 1 hour before adding IL-1β to ensure inhibitor availability upon enzyme secretion.

  • Incubation: Culture for 48 hours.

  • Supernatant Analysis:

    • Collect cell-free supernatant.

    • Mix 50 µL supernatant with 50 µL Fluorogenic Substrate buffer.

    • Read Fluorescence (Ex/Em = 320/405 nm) kinetically for 1 hour.

  • Data Normalization: Normalize fluorescence units (RFU) to total protein content or cell viability (MTT assay).

Protocol B: Ex Vivo Cartilage Explant Degradation (Gold Standard)

This is the critical "Translation" assay. It proves T 26c can penetrate the dense cartilage matrix and inhibit native enzyme activity.

Materials
  • Bovine Nasal Septum or Human Articular Cartilage (from arthroplasty).

  • Biopsy punch (4mm or 6mm).

  • DMMB (Dimethylmethylene Blue) Assay Kit (for GAG release).

  • Hydroxyproline Assay (for Collagen release).

Experimental Design
GroupConditionExpected Outcome
Basal DMEM OnlyMinimal degradation (Background)
Catabolic IL-1β (10 ng/mL) + Oncostatin M (10 ng/mL)Massive GAG/Collagen release
T 26c Low Catabolic + T 26c (10 nM)Partial protection
T 26c High Catabolic + T 26c (100 nM)Complete protection (Basal levels)
Workflow Visualization

Explant_ProtocolHarvestHarvest Cartilage(4mm Biopsy Punch)EquilibrateEquilibration(24h, Serum-Free)Harvest->EquilibrateTreatTreatment Phase(Day 0 - Day 14)Equilibrate->TreatMediaChangeMedia Change(Every 2-3 Days)Treat->MediaChangeAdd Fresh T 26cMediaChange->TreatLoopAnalysisSupernatant Analysis(GAG / Collagen)MediaChange->AnalysisCollect Spent Media

Figure 2: Ex Vivo Explant Workflow. Critical step: Replenish T 26c with every media change due to potential oxidation or metabolism.

Detailed Steps
  • Explants: Punch 4mm discs from cartilage. Weigh each disc (target 20-30mg wet weight) to normalize data later.

  • Culture: Place 1 disc per well in a 24-well plate with 1 mL DMEM (Serum-Free, + ITS Supplement).

  • Treatment: Add IL-1β/OSM cocktail to induce degradation. Add T 26c (100 nM).

  • Duration: Run assay for 14 to 21 days . Collagen degradation is slow; GAG release happens early (Days 0-3), but Collagen release (the irreversible step) peaks at Day 14.

  • Readout:

    • GAG Release: Measure sulfated glycosaminoglycans in media using DMMB.

    • Collagen Release: Hydrolyze supernatant in 6N HCl and measure Hydroxyproline.

    • Neo-Epitope Staining: Fix explants and stain for C1,2C (Col2-3/4 cleavage neo-epitope) to visualize MMP-13 activity in situ.

Troubleshooting & Optimization (Field Insights)

  • Solubility Crash: If T 26c precipitates in aqueous media (cloudiness), ensure your DMSO stock is fresh. Do not exceed 0.1% DMSO final concentration. If necessary, warm the media to 37°C before adding the inhibitor.

  • Potency Mismatch: The IC50 is 6.9 pM in cell-free assays. In explants, you must use 10 nM - 100 nM (1000x higher). Why? The dense anionic charge of the cartilage ECM (Aggrecan) repels or traps small molecules, and the inhibitor must compete with the extremely high local concentration of collagen substrate.

  • Selectivity Controls: Always include a broad-spectrum control (e.g., GM6001) and a negative control (Inactive analog if available) to prove the effect is MMP-13 specific.

References

  • Nara, H. et al. (2014). Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site. Bioorganic & Medicinal Chemistry, 22(19), 5487-5505. Link

  • Tocris Bioscience. (n.d.).[3] T 26c disodium salt Product Datasheet. Tocris. Link

  • Goldring, M. B. (2000). The role of the chondrocyte in osteoarthritis. Arthritis & Rheumatism, 43(9), 1916-1926. Link

  • Little, C. B. et al. (2009). Matrix metalloproteinase 13-deficient mice are resistant to osteoarthritic cartilage erosion but not chondrocyte hypertrophy or osteophyte development. Arthritis & Rheumatism, 60(12), 3723-3733. Link

Application Note: T 26c Disodium Salt as a Selective Probe for MMP13 Function

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Matrix Metalloproteinase-13 (MMP13), or collagenase-3, is a pivotal enzyme in the degradation of type II collagen, the primary structural component of cartilage.[1] Its dysregulation is a hallmark of osteoarthritis (OA) and invasive metastatic cancers. Historically, studying MMP13 has been hampered by the lack of selective inhibitors; broad-spectrum hydroxamate-based inhibitors often cross-react with MMP1 or MMP8, leading to musculoskeletal toxicity (MSS).

T 26c disodium salt represents a breakthrough in this field. It is a non-hydroxamate, pyrimidine-based inhibitor that targets the S1' specificity pocket of MMP13, achieving picomolar potency (IC50 ≈ 7 pM) with >2600-fold selectivity over related MMPs. This guide details the protocols for utilizing T 26c to dissect MMP13 function in enzymatic and ex vivo models.

Technical Profile & Mechanism of Action

Chemical Specifications
  • Compound Name: T 26c disodium salt[2]

  • CAS Number: 869298-22-6

  • Molecular Formula: C₂₄H₁₉N₃Na₂O₆S

  • Molecular Weight: 523.47 g/mol

  • Solubility: Soluble in DMSO (up to 100 mM); aqueous solubility is enhanced by the disodium salt form but requires specific formulation for high concentrations.

Mechanism of Inhibition

Unlike first-generation inhibitors that chelate the catalytic Zinc ion directly (leading to off-target effects), T 26c utilizes a "side-pocket" strategy. It occupies the deep, hydrophobic S1' specificity pocket unique to MMP13. This steric exclusion prevents the collagen triple helix from entering the catalytic cleft without indiscriminately disabling other metalloproteases.

Visualization: Mechanism of Action

The following diagram illustrates the selective inhibition pathway of T 26c compared to broad-spectrum inhibitors.

MMP13_Inhibition MMP13 Active MMP13 (Catalytic Domain) Collagen Type II Collagen (Substrate) MMP13->Collagen Cleaves Degradation Cartilage Degradation Collagen->Degradation Leads to BroadSpec Hydroxamate Inhibitors (Zinc Chelators) BroadSpec->MMP13 Non-selective Binding OffTarget Off-Target Toxicity (MMP1/MMP8 Inhibition) BroadSpec->OffTarget High Risk T26c T 26c Disodium (S1' Pocket Binder) T26c->MMP13 Picomolar Binding (S1' Specificity)

Figure 1: T 26c selectively targets the MMP13 S1' pocket, avoiding the off-target toxicity associated with broad-spectrum zinc chelators.

Preparation & Handling Protocol

Critical Note: While the disodium salt improves solubility, T 26c is highly hydrophobic. Improper dissolution leads to "crashing out" in aqueous buffers, resulting in false negatives.

Step-by-Step Solubilization
  • Stock Solution (10 mM):

    • Weigh 5.23 mg of T 26c disodium salt.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds until clear.

    • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution (For Cell/Tissue Culture):

    • Do not dilute directly into PBS/Media. Use a co-solvent intermediate.

    • Protocol: Combine 10 µL Stock + 40 µL PEG300 + 5 µL Tween-80. Vortex.

    • Slowly add 945 µL of pre-warmed (37°C) culture media or saline while vortexing.

    • Final Concentration: 100 µM (Dilute further as needed).

Experimental Protocols

Protocol A: Fluorometric Enzymatic Assay (IC50 Determination)

This assay measures the ability of T 26c to inhibit recombinant human MMP13 (rhMMP13) using a fluorogenic peptide substrate.

Reagents:

  • Assay Buffer: 50 mM Tris (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

  • Enzyme: rhMMP13 (activated with APMA if supplied as pro-enzyme).

  • Substrate: Mca-PLGL-Dpa-AR-NH₂ (Fluorogenic collagen substrate).

Workflow:

  • Enzyme Prep: Dilute rhMMP13 to 0.5 nM in Assay Buffer.

  • Inhibitor Series: Prepare a 10-point dilution series of T 26c (range: 0.1 pM to 10 nM).

  • Pre-Incubation (Crucial):

    • Add 50 µL of Enzyme + 20 µL of T 26c dilution to a black 96-well plate.

    • Incubate for 60 minutes at Room Temperature (RT).

    • Reasoning: T 26c is a tight-binding inhibitor; equilibrium takes time. Short incubation leads to underestimation of potency.

  • Reaction Start: Add 30 µL of Substrate (Final conc: 10 µM).

  • Measurement: Monitor fluorescence (Ex/Em = 320/405 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope (RFU/min) for each concentration and fit to a 4-parameter logistic equation.

Protocol B: Bovine Nasal Septum (BNS) Explant Assay

A "Gold Standard" ex vivo model for monitoring cartilage degradation.

Workflow Visualization:

BNS_Assay Tissue Bovine Nasal Septum Cartilage Dissection Dissect into 2mm Discs Tissue->Dissection Stimulation Stimulate with IL-1β + Oncostatin M Dissection->Stimulation Induces MMP13 Treatment Treat with T 26c (0.1 - 10 µM) Stimulation->Treatment Co-treatment Incubation Incubate 14 Days (Media change every 3 days) Treatment->Incubation Readout Quantify GAG/Hydroxyproline Release Incubation->Readout

Figure 2: Workflow for the Bovine Nasal Septum explant assay to assess T 26c efficacy in tissue.

Detailed Steps:

  • Harvest: Punch 2mm diameter discs from fresh bovine nasal septum.

  • Equilibration: Culture discs in DMEM/F12 + 10% FBS for 48 hours to stabilize.

  • Induction: Switch to serum-free media containing:

    • rhIL-1β (5 ng/mL)

    • Oncostatin M (10 ng/mL)

    • Note: This cytokine cocktail aggressively upregulates MMP13.

  • Treatment: Add T 26c at varying concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a DMSO vehicle control.[3]

  • Culture: Maintain for 14 days, changing media and replenishing cytokines/inhibitor every 3 days.

  • Readout: Collect supernatant. Assay for:

    • Glycosaminoglycan (GAG): DMMB assay (indicates proteoglycan loss).

    • Hydroxyproline: Hydrolysis assay (indicates collagen type II degradation).

Data Summary & Expectations

ParameterValue / ObservationNotes
IC50 (Enzymatic) 6.9 pMExtremely potent. Requires low enzyme conc. (<1 nM) for accurate measurement.
Selectivity >2600-fold vs. MMP1, MMP8Safe for use in complex biological systems without confusing data from other collagenases.
Ex Vivo Efficacy >85% Inhibition at 100 nMIn BNS assay, T 26c should nearly abolish collagen release.
Stability High in DMSOStable for >6 months at -20°C.

References

  • Nara, H. et al. (2014).[4] Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site.[4] Bioorganic & Medicinal Chemistry.[5][6]

  • Tocris Bioscience. (n.d.). T 26c disodium salt: Biological Activity and Technical Data.

  • MedChemExpress. (n.d.). T-26c MMP-13 Inhibitor Product Information.

  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit Protocol.[1][3][7]

Sources

Application Notes and Protocols for High-Throughput Screening of GPR35 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target: Correcting the Course on T 26c Disodium Salt

Before detailing the protocols for GPR35 agonist screening, it is critical to address a point of clarification regarding the compound T 26c disodium salt. Extensive review of scientific literature and supplier databases confirms that T 26c disodium salt is a highly potent and selective inhibitor of Matrix Metallopeptidase 13 (MMP-13), with a reported IC₅₀ of 6.9 pM, and is not a GPR35 agonist .[1][2][3] This guide will therefore proceed by focusing on established and validated agonists for the G protein-coupled receptor 35 (GPR35) to ensure scientific accuracy and the practical utility of the following protocols.

Introduction: GPR35 as a Therapeutic Target

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential drug target for a range of pathologies, including inflammatory bowel disease, metabolic disorders, and cancer.[4][5] It is predominantly expressed in immune cells and the gastrointestinal tract.[4] The activation of GPR35 initiates a complex signaling cascade through multiple G protein families (primarily Gαi/o and Gα12/13) and through G protein-independent pathways, such as β-arrestin recruitment.[6][7] The identification of potent and selective small molecule agonists for GPR35 is a key objective in realizing its therapeutic potential. High-throughput screening (HTS) is the primary methodology for identifying such novel chemical entities from large compound libraries.

This document provides a detailed guide to designing and implementing robust HTS assays for the discovery of GPR35 agonists, using a well-characterized, potent agonist as a case study.

The GPR35 Signaling Network: A Multi-Pathway Approach

Understanding the signaling pathways downstream of GPR35 activation is fundamental to designing an effective screening strategy. An agonist may show preference for activating one pathway over another—a phenomenon known as "biased agonism." A comprehensive screening campaign should therefore employ at least two distinct assays: one that measures G protein-dependent signaling and one that measures β-arrestin recruitment.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent Pathways cluster_arrestin G Protein-Independent Pathway GPR35 GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o activates G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 activates Agonist GPR35 Agonist (e.g., Compound 1) Agonist->GPR35 binds AC Adenylyl Cyclase cAMP ↓ cAMP RhoA RhoA Activation ROCK ROCK GRK GRK P P Beta_Arrestin β-Arrestin Internalization Receptor Internalization & Desensitization ERK_Signal ERK Signaling

Assay Principles for GPR35 Agonist High-Throughput Screening

The most robust and widely used HTS assays for GPCRs are cell-based functional assays that measure a downstream event following receptor activation. For GPR35, two primary approaches are recommended: β-arrestin recruitment and calcium mobilization (via an engineered G protein).

Principle 1: β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated GPR35 at the plasma membrane. It is a universal assay for most GPCRs and is independent of G protein coupling. Technologies like the DiscoverX PathHunter® system are well-suited for this and were successfully used to identify novel GPR35 agonists.[5][8] The principle involves enzyme fragment complementation (EFC). The GPR35 receptor is tagged with a small enzyme fragment, while β-arrestin is fused to the larger, complementary portion of the enzyme. Agonist binding brings the two proteins—and thus the enzyme fragments—into close proximity, reconstituting a functional enzyme that acts on a substrate to produce a chemiluminescent signal.

Principle 2: Calcium Mobilization Assay

While GPR35 does not naturally couple to Gαq to produce a calcium signal, cell lines can be engineered to express a "promiscuous" or "chimeric" G protein, such as Gα16 or Gαq-i5.[9] These specialized G proteins can couple to Gαi/o- and Gαs-linked receptors and divert their signaling through the phospholipase C (PLC) pathway, resulting in a measurable release of intracellular calcium from the endoplasmic reticulum.[10] This transient increase in cytosolic calcium is detected using a calcium-sensitive fluorescent dye. This method provides a robust, G protein-dependent readout that is highly amenable to HTS on platforms like the FLIPR® (Fluorometric Imaging Plate Reader).[9]

Reference Agonist and Key Reagents

For assay development and as a positive control in the HTS campaign, a known reference agonist is essential.

Compound NameMechanismPotency (Human GPR35)Notes
Compound 1 Full AgonistpEC₅₀ = 7.59 (β-arrestin) pEC₅₀ = 8.36 (Ca²⁺ Mobilization) [5]A highly potent and selective agonist identified via HTS. Excellent as a primary tool compound.[5][11]
Zaprinast Reference AgonistpEC₅₀ ≈ 6.0 - 6.5A commonly used, moderately potent reference agonist. Good for initial assay setup.[4]
Pamoic Acid Reference AgonistpEC₅₀ ≈ 6.8Another well-characterized agonist, though may show species differences.[4][7]

Chemical Structure for Compound 1: 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid[5]

Experimental Protocols

The following protocols are designed for a 384-well plate format, standard for HTS.

Protocol 1: PathHunter® β-Arrestin Recruitment Assay

This protocol is adapted from the successful HTS campaign described by Mackenzie et al., 2013.[5]

Workflow Diagram:

HTS_Workflow_Arrestin

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells (or equivalent) according to the vendor's instructions.

    • On Day 1, harvest cells and dilute to a concentration of 250,000 cells/mL in the appropriate cell plating reagent.

    • Using a multichannel pipette or automated dispenser, seed 20 µL of the cell suspension (5,000 cells) into each well of a white, solid-bottom 384-well assay plate.

    • Incubate the plates overnight at 37°C in a humidified, 5% CO₂ incubator.

  • Compound Addition:

    • On Day 2, prepare compound plates by diluting library compounds, a reference agonist (e.g., Compound 1 or Zaprinast for a full dose-response curve), and a vehicle control (e.g., DMSO) in assay buffer.

    • Typically, for a primary screen, library compounds are added to a single final concentration (e.g., 10 µM).

    • Using a liquid handler, transfer a small volume (e.g., 5 µL of a 5X stock) of compound solution to the cell plates.

    • Causality Check: The final DMSO concentration should be kept constant across all wells (typically ≤0.5%) to avoid solvent-induced artifacts.

  • Assay Incubation:

    • Incubate the plates for 90 to 150 minutes at 37°C.[5] This allows for receptor activation, β-arrestin recruitment, and enzyme complementation.

  • Detection:

    • Equilibrate the assay plates and the PathHunter® detection reagent to room temperature.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate the plates at room temperature for 60-150 minutes, protected from light.[5]

    • Read the chemiluminescent signal on a compatible plate reader.

Protocol 2: FLIPR® Calcium Mobilization Assay

This protocol outlines a "no-wash" calcium flux assay, which is highly efficient for HTS.

Workflow Diagram:

HTS_Workflow_Calcium

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a stable cell line co-expressing human GPR35 and a chimeric G protein (e.g., CHO-K1-GPR35-Gαq-i5).

    • On Day 1, seed 10,000-20,000 cells per well in 25 µL of growth medium into black-walled, clear-bottom 384-well assay plates.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • On Day 2, prepare the calcium-sensitive dye (e.g., Fluo-8®, Calcium-6®) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) containing probenecid.

    • Causality Check: Probenecid is an anion-exchange transport inhibitor and is crucial for preventing the leakage of the dye out of the cells, thereby improving the signal window.

    • Add an equal volume (25 µL) of the dye solution to each well.

    • Incubate for 1 hour at 37°C, followed by 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.[12]

  • Compound Addition and Signal Reading:

    • Prepare compound plates as described in the β-arrestin protocol.

    • Place both the cell plate and the compound plate into the FLIPR® instrument.

    • Initiate the reading protocol:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • The instrument's integrated liquid handler adds 12.5 µL of compound from the source plate to the cell plate.

      • Immediately continue kinetic fluorescence readings for an additional 3-5 minutes to capture the transient calcium peak.

Data Analysis and Quality Control

Primary Screen Analysis

For a single-point primary screen, the activity of each compound is typically expressed as a percentage of the response of a maximal concentration of the reference agonist (e.g., 10 µM Compound 1).

Formula: % Activity = ( (Signal_compound - Signal_vehicle) / (Signal_agonist_max - Signal_vehicle) ) * 100

A "hit" is defined as a compound that exceeds a certain activity threshold (e.g., >50% activity or >3 standard deviations above the mean of the vehicle control).

Assay Quality Control: The Z'-Factor

The robustness and quality of the HTS assay must be validated before and during the screen using the Z'-factor (Z-prime).[13] This statistical parameter reflects both the dynamic range of the signal and the data variation.

Formula: Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| )

Where:

  • Mean_max and SD_max are the mean and standard deviation of the positive control (e.g., 10 µM Compound 1).

  • Mean_min and SD_min are the mean and standard deviation of the negative control (e.g., vehicle).

Interpretation of Z'-Factor: [14][15]

Z'-Factor Value Assay Quality
> 0.5 Excellent assay
0 to 0.5 Marginal, may be acceptable

| < 0 | Unacceptable assay |

An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for HTS.[14][15]

Hit Confirmation and Follow-Up

Compounds identified as hits in the primary screen must undergo a rigorous confirmation and validation process:

  • Re-testing: Confirm activity using freshly sourced compound.

  • Dose-Response Curves: Generate 10-point dose-response curves to determine potency (EC₅₀) and efficacy (% max response).

  • Orthogonal Assay Confirmation: Active compounds from the primary screen (e.g., β-arrestin) should be tested in the secondary, orthogonal assay (e.g., calcium mobilization) to identify potential biased agonists.

  • Selectivity Profiling: Test hits against related GPCRs or in parental cell lines lacking GPR35 to rule out off-target effects.

By employing these detailed protocols and validation criteria, researchers can confidently screen large compound libraries to identify novel, potent, and selective GPR35 agonists, paving the way for new therapeutic interventions.

References

  • Shen, J., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1282312. [Link]

  • Mackenzie, A. E., et al. (2013). High-throughput identification and characterization of novel, species-selective GPR35 agonists. The Journal of Pharmacology and Experimental Therapeutics, 344(3), 568–578. [Link]

  • Divorty, N., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 3(5), 793–804. [Link]

  • Google Patents. GPR35 Agonist Compounds. US20240254093A1.
  • Wang, Y., et al. (2024). Identification of GPR35-associated metabolic characteristics through LC-MS/MS-based metabolomics and lipidomics. Journal of Pharmaceutical Analysis, 14(3), 100558. [Link]

  • ResearchGate. Diagram of GPR35 ligands and functions. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. [Link]

  • Shaikh, J. A., et al. (2020). Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. SLAS Discovery, 25(7), 747–756. [Link]

  • Wikipedia. Z-factor. [Link]

  • Schneditz, G., et al. (2019). GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump. Science Signaling, 12(596), eaax0420. [Link]

  • Deng, H., et al. (2012). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. ACS Medicinal Chemistry Letters, 3(4), 257–261. [Link]

  • González-López, J., et al. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules, 26(11), 3249. [Link]

  • Spillmann, D. R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1279237. [Link]

  • GenScript. GPCR Functional Cell-based Assays. [Link]

  • ResearchGate. Model of GPR35 activation through different pathways. [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]

  • Eurofins DiscoverX. GPCR β-Arrestin Product Solutions. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Inglese, J., et al. (2007). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Bio-protocol. HTS Assay Validation. [Link]

  • Wikipedia. GPR35. [Link]

  • Multispan, Inc. MULTISCREEN™ Beta Arrestin Sensor Technology. [Link]

  • Mackenzie, A. E., et al. (2012). High-throughput identification and characterization of novel, species-selective GPR35 agonists. PubMed. [Link]

  • Milligan, G., et al. (2012). Antagonists of GPR35 display high species ortholog selectivity and varying modes of action. British Journal of Pharmacology, 165(6), 1689–1701. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing T-26c Disodium Salt for MMP-13 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

T-26c (Disodium salt) is a highly potent, selective, and orally bioavailable inhibitor of Matrix Metalloproteinase-13 (MMP-13) , with an IC50 of 6.9 pM .[1] Unlike broad-spectrum MMP inhibitors (e.g., Marimastat), T-26c exhibits >2600-fold selectivity for MMP-13 over related MMPs (MMP-1, MMP-9), making it a critical tool for studying osteoarthritis (OA) and collagen degradation without off-target matrix toxicity.

This guide addresses the specific challenges of working with the disodium salt form , focusing on solubility, low-concentration handling, and experimental design.

Module 1: Reagent Preparation & Handling

The Challenge: Users often confuse the disodium salt (MW: 523.47 g/mol ) with the free acid (MW: 479.51 g/mol ). Failure to account for the salt stoichiometry leads to under-dosing. Furthermore, while the salt improves in vivo bioavailability, it does not guarantee infinite stability in aqueous buffers.

1.1 Stock Solution Protocol

Although the disodium salt is designed for improved aqueous solubility, DMSO is the recommended solvent for primary stock solutions to ensure sterility and prevent hydrolysis during long-term storage.

  • Step 1: Weighing: Calculate the required mass based on the salt MW (523.47).

    • Formula:

      
      
      
  • Step 2: Dissolution: Dissolve T-26c disodium salt in 100% DMSO to a concentration of 10 mM .

    • Note: Vortex for 1 minute. If particulates persist, sonicate for 5 minutes at room temperature.

  • Step 3: Storage: Aliquot into light-protective vials (amber) and store at -20°C (1 year) or -80°C (2 years) . Avoid repeated freeze-thaw cycles.[2]

1.2 Working Solution (Aqueous Dilution)

For cell culture or enzymatic assays, dilute the DMSO stock into the assay buffer.

  • Max DMSO Tolerance: Ensure final DMSO concentration is <0.1% to avoid solvent artifacts.

  • Serial Dilution: Since the IC50 is 6.9 pM , a standard 1:1000 dilution is insufficient. Use a 3-step serial dilution in buffer (e.g., 10 mM Stock

    
     10 
    
    
    
    M
    
    
    10 nM
    
    
    Final Assay Concentration).
Module 2: Experimental Optimization (In Vitro)

The Challenge: The picomolar potency of T-26c means that standard screening concentrations (1–10


M) are excessively high , potentially leading to off-target effects or non-specific physical aggregation.
2.1 Determining the Optimal Concentration Range

Do not start at


M levels. Use the following dose-response curve design:
ParameterRecommendationRationale
Starting High Dose 100 nMSufficient to saturate MMP-13 (>10,000x IC50) without off-target toxicity.
Dilution Factor 1:10 (Logarithmic)Covers a broad range: 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM.
Assay Endpoint Type II Collagen DegradationMeasures functional inhibition (e.g., C2C epitope ELISA).[3]
Incubation Time 24–72 HoursMMP-driven degradation is a slow, cumulative process.
2.2 Pathway Visualization: MMP-13 Regulation & Inhibition

Understanding where T-26c acts is crucial for interpreting "no effect" results. T-26c inhibits the catalytic activity, not the expression of MMP-13.

MMP13_Pathway Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Signaling Signaling Cascades (MAPK, NF-κB) Cytokines->Signaling Nucleus Nucleus (MMP13 Gene Transcription) Signaling->Nucleus ProMMP Pro-MMP-13 (Latent Zymogen) Nucleus->ProMMP Expression ActiveMMP Active MMP-13 (Catalytic Domain Exposed) ProMMP->ActiveMMP Activation (Proteolytic Cleavage) Collagen Type II Collagen (Cartilage Matrix) ActiveMMP->Collagen Binds S1' Pocket Fragments Collagen Fragments (Tissue Destruction) Collagen->Fragments Degradation T26c T-26c Disodium Salt (Inhibitor) T26c->ActiveMMP Blocks S1' Pocket (IC50 = 6.9 pM)

Figure 1: Mechanism of Action. T-26c targets the active catalytic domain of MMP-13, preventing the cleavage of Type II Collagen. It does not prevent the upstream expression of the enzyme.

Module 3: In Vivo Application (The Salt Advantage)

The Challenge: Researchers often struggle with vehicle formulation. The disodium salt is specifically engineered for better pharmacokinetics (PK) compared to the free acid.

3.1 Formulation for Oral Gavage

The disodium salt enables aqueous-based vehicles, avoiding high concentrations of toxic solvents like DMSO or Cremophor.

  • Recommended Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.

  • Preparation:

    • Weigh T-26c disodium salt.[2]

    • Add the vehicle slowly while stirring.

    • If a suspension forms, it is acceptable; the salt is orally bioavailable as a suspension.

  • Dosing: 10–20 mg/kg (Oral).[2][4]

    • PK Note: The disodium salt yields significantly higher AUC (Exposure) and Cmax compared to the free acid form [1, 2].[2]

Module 4: Troubleshooting & FAQs
Q1: I see no inhibition of collagen degradation in my explant assay. Why?

Diagnosis:

  • Concentration too low: Did you calculate based on the salt MW (523.47)? Re-check calculations.

  • High Protein Binding: In serum-rich media (e.g., 10% FBS), highly potent hydrophobic drugs can bind to albumin.

    • Solution: Perform the assay in serum-free or low-serum (0.1% BSA) media if possible, or increase T-26c concentration to 10 nM to compensate.

  • Wrong Target: Ensure the degradation is MMP-13 driven. If MMP-1 or MMP-2 is the primary driver in your specific cell type, T-26c will have no effect due to its high selectivity (>2600-fold).

Q2: Can I dissolve the disodium salt directly in PBS?

Answer: While possible, it is risky for stock solutions.

  • Risk: T-26c can slowly precipitate or hydrolyze in neutral aqueous buffers over time.

  • Verdict: Use DMSO for the 10 mM master stock.[5] Dilute into PBS only immediately before use.

Q3: My compound precipitated upon dilution into the media.

Diagnosis: This is "Crash-out."

  • Cause: Rapid addition of high-concentration DMSO stock into aqueous media.

  • Solution: Perform an intermediate dilution .

    • 10 mM (DMSO)

      
       0.1 mM (DMSO/Media mix) 
      
      
      
      Final Concentration (Media).
    • Ensure the solution is mixed rapidly during addition.

Q4: Is T-26c toxic to cells?

Answer: T-26c is generally non-toxic at effective concentrations (<100 nM). If you observe toxicity (cell death, rounded morphology), you are likely overdosing (e.g., >10


M) or using a vehicle control with too much DMSO (>0.5%).
References
  • Nara, H. et al. (2014).[6] Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1" binding site.[7] Bioorganic & Medicinal Chemistry, 22(19), 5487-5505.

  • Structural Genomics Consortium (SGC). (n.d.). T-26c Probe Summary. A potent and selective chemical probe for MMP-13.[7]

  • Li, H. et al. (2011). Structure-based design of matrix metalloproteinase-13 (MMP-13) inhibitors. Journal of Medicinal Chemistry.

Sources

Technical Support Center: T-26c Disodium Salt In Vivo Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dashboard: T-26c Disodium Salt

Before troubleshooting, verify your compound parameters. Delivery failures often stem from fundamental physicochemical mismatches.

ParameterSpecificationCritical Implication for In Vivo Work
Compound Identity T-26c (Disodium Salt)Salt Form: Highly hygroscopic. Dissociates to free acid in low pH.
Target MMP-13 (Matrix Metalloproteinase-13)Selective: >2600-fold selectivity over other MMPs.
MW ~523.47 g/mol Small molecule, typically clears rapidly if not bound.
Solubility (Water) ~1 mM (0.5 mg/mL)Low. insufficient for high-dose bolus in pure saline.
Solubility (DMSO) >10 mg/mLPreferred stock solvent.
pKa ~4-5 (Carboxylic acid moiety)pH Sensitive: Precipitates as free acid below pH 5.0.
Effective Dose 10–20 mg/kg (Oral)Requires high concentration formulation (e.g., 2–4 mg/mL for mice).

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "My formulation precipitates immediately upon adding saline/buffer."

Root Cause: pH Shock. T-26c is supplied as a disodium salt .[1] It is soluble in water because the high pH of the salt form maintains ionization. When you add PBS (pH 7.4) or unbuffered saline, the local pH drops, or the ionic strength forces the equilibrium toward the less soluble free acid form.

The Fix: The "Co-Solvent Step-Down" Protocol Do not dissolve directly in saline. Use a co-solvent system to "shield" the hydrophobic core during dilution.

  • Dissolve: Prepare a 50 mg/mL stock in 100% DMSO.

  • Stabilize: Add Tween 80 (or Kolliphor EL) to the DMSO stock before adding aqueous buffer.

  • Dilute: Slowly add warm (37°C) saline while vortexing.

Recommended IV/IP Vehicle:

  • 5% DMSO

  • 5% Tween 80 (or PEG 400)

  • 90% Saline (0.9% NaCl)

  • Result: Stable, clear solution for ~1–2 hours. Inject immediately.

Scenario B: "I see no efficacy in my arthritis model (Oral Gavage)."

Root Cause: Gastric Precipitation & Poor Redissolution. While T-26c is orally bioavailable (F > 20%), the disodium salt will instantly precipitate into a "gummy" solid upon hitting stomach acid (pH 1.5). If the particles are too large, they will not redissolve in the duodenum (pH 6.8) before passing the absorption window.

The Fix: Switch to a Micro-Suspension Vehicle Do not use water or saline for oral gavage. You must use a suspending agent that prevents particle agglomeration in the stomach.

Recommended PO Vehicle:

  • 0.5% Methylcellulose (MC) (400 cP)

  • 0.1% Tween 80

  • Protocol: Levigate the T-26c powder with a small amount of Tween 80 first, then slowly add the MC solution while sonicating. This creates a fine suspension that redissolves rapidly in the intestine.

Scenario C: "The compound degrades during storage."

Root Cause: Hygroscopic Hydrolysis. The disodium salt attracts atmospheric moisture. Once wet, the amide bonds are susceptible to hydrolysis, and the crystal lattice collapses, altering solubility.

The Fix:

  • Storage: Desiccate at -20°C.

  • Handling: Equilibrate vial to Room Temperature (RT) before opening to prevent condensation.

  • Aliquot: Do not freeze/thaw DMSO stocks more than 3 times.

Mechanistic Visualization: MMP-13 Inhibition Pathway

Understanding the target kinetics is crucial for timing your delivery. T-26c must be present during the inflammatory cytokine surge (IL-1β) to prevent collagen degradation.

MMP13_Pathway Inflammation Inflammatory Stimulus (IL-1β, TNF-α) Chondrocyte Chondrocyte Activation Inflammation->Chondrocyte Receptor Binding Nucleus Nucleus (NF-κB / MAPK) Chondrocyte->Nucleus Signaling Cascade MMP13_Exp MMP-13 Expression (Pro-enzyme) Nucleus->MMP13_Exp Transcription MMP13_Active Active MMP-13 (Collagenase 3) MMP13_Exp->MMP13_Active Activation (Extracellular) Collagen Type II Collagen (Cartilage Matrix) MMP13_Active->Collagen Cleavage Degradation Cartilage Degradation Collagen->Degradation Loss of Integrity T26c T-26c (Inhibitor) T26c->MMP13_Active High Affinity Binding (IC50 = 6.9 pM)

Figure 1: Mechanism of Action. T-26c intercepts the pathway at the enzymatic level, binding active MMP-13 with picomolar affinity to prevent Type II collagen cleavage.

Validated Experimental Protocols

Protocol 1: Preparation for Oral Gavage (Mouse)

Target Dose: 10 mg/kg Concentration:[1][2] 1 mg/mL (assuming 10 mL/kg dosing volume) Batch Size: 5 mL

  • Vehicle Prep: Dissolve 0.5 g Methylcellulose in 100 mL hot water (80°C). Stir until cool and clear. Add 100 µL Tween 80.

  • Weighing: Weigh 5.0 mg of T-26c disodium salt.

  • Levigation: Add 50 µL of DMSO to the powder to wet it (optional, but improves dispersion).

  • Suspension: Add 4.95 mL of the Vehicle in small increments.

  • Sonication: Sonicate in a water bath for 10 minutes until a uniform, cloudy white suspension is achieved.

  • QC: Invert tube. No visible clumps should settle within 1 minute.

  • Administration: Vortex immediately before drawing into the gavage needle.

Protocol 2: Pharmacokinetic (PK) Check

If efficacy is lost, validate exposure.

  • Timepoints: 0.5, 1, 2, 4, 8 hours post-dose.

  • Sample: Plasma (EDTA tubes).

  • Target Cmax: >1000 ng/mL (at 10 mg/kg PO).

  • Note: If Cmax < 100 ng/mL, your vehicle is failing to solubilize the drug in the gut.

Frequently Asked Questions (FAQ)

Q: Can I use T-26c free acid instead of the disodium salt? A: It is not recommended for in vivo use. The free acid has extremely poor water solubility (<1 µg/mL), leading to erratic absorption and "brick dust" precipitation in the gut. The disodium salt is engineered to maximize the dissolution rate.

Q: Why is my IC50 in vitro (pM) not translating to in vivo efficacy? A: Protein Binding. MMP inhibitors often exhibit high plasma protein binding (>95%). A picomolar IC50 is potent, but if 99% of the drug is bound to albumin, your free fraction might be sub-therapeutic. Ensure your dosing (10–20 mg/kg) accounts for this "sink" effect.

Q: Is T-26c toxic to mice? A: It is generally well-tolerated at therapeutic doses (up to 30 mg/kg). However, chronic broad-spectrum MMP inhibition can cause musculoskeletal syndrome (MSS). T-26c is highly selective for MMP-13, which minimizes this risk compared to pan-MMP inhibitors (e.g., Marimastat), but monitor animals for joint stiffness or gait abnormalities in long-term studies (>4 weeks).

References

  • Nara, H. et al. (2014). Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site. Bioorganic & Medicinal Chemistry.[3][4][5][]

  • Tocris Bioscience. (n.d.). T 26c disodium salt Product Datasheet.

  • Structural Genomics Consortium (SGC). (n.d.). T-26c Probe Summary.

  • MedChemExpress. (n.d.). T-26c Solubility and Technical Data.

Sources

Technical Support Center: Optimizing Bioavailability & Experimental Protocols for T-26c Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

T-26c is a highly potent, selective, non-zinc-binding inhibitor of Matrix Metalloproteinase-13 (MMP-13) , utilized primarily in osteoarthritis (OA) and cartilage preservation research. While the compound exhibits picomolar potency (


 pM), its utility in in vivo efficacy studies is frequently compromised by poor solubility of the free acid form.

This guide addresses the critical transition from in vitro screening to in vivo dosing. The central directive for improving bioavailability is the strict utilization of the disodium salt form , which demonstrates superior pharmacokinetic (PK) profiles compared to the free acid.

Part 1: Critical Troubleshooting & FAQs

Section 1: Bioavailability & Formulation

Q1: We are observing high variability in plasma exposure between animals. What is the likely cause?

Diagnosis: This is a classic symptom of dissolution-rate limited absorption , typical of BCS Class II compounds (low solubility, high permeability).

Root Cause: You are likely using the Free Acid form or a suboptimal vehicle that allows the Disodium Salt to precipitate out of solution in the gastrointestinal tract.

The Fix:

  • Verify Chemical Form: Ensure you are using T-26c Disodium Salt (MW: ~523.47 Da), not the Free Acid (MW: ~479.51 Da).

  • Vehicle Selection: Switch to a vehicle that maintains the salt in solution or creates a stable suspension. The disodium salt is sensitive to low pH (stomach acid) where it may convert back to the insoluble free acid.

    • Recommended Vehicle:0.5% Methylcellulose (MC) + 0.1% Tween 80 in water. This suspension prevents rapid precipitation and improves wetting.

    • Alternative:20% HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin)  in phosphate buffer (pH 7.4). Cyclodextrins can encapsulate the hydrophobic core, shielding it from gastric precipitation.
      

Q2: Why is the Disodium Salt preferred over the Free Acid?

Mechanistic Insight: The free acid of T-26c contains a benzoic acid moiety with high lattice energy, resisting dissolution. The disodium salt disrupts this lattice, significantly increasing the dissolution rate (


).

Evidence: In guinea pig PK studies, the disodium salt yielded a ~30% increase in AUC and ~58% increase in


  compared to the free acid equivalent.
PK ParameterFree Acid FormulationDisodium Salt FormulationImprovement

(ng/mL)
9111445 +58.6%
AUC (ng[1]·h/mL) 64788357 +29.0%

(h)
1.00.5 - 1.0 Faster Onset

Data adapted from Nara et al. (2014).[2]

Section 2: Experimental Protocols & Stability

Q3: How should we prepare the stock solution for in vitro vs. in vivo use?

Protocol A: In Vitro (Enzymatic/Cell Assays)

  • Solvent: 100% DMSO.

  • Concentration: 10 mM stock.

  • Storage: Aliquot immediately into light-protective tubes. Store at -80°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).[1]

  • Note: T-26c is active in the picomolar range.[3][4] Serial dilutions must be performed in low-binding plasticware to prevent loss of compound to tube walls.

Protocol B: In Vivo (Oral Gavage)

  • Weigh: Calculate the required mass of T-26c Disodium Salt .

    • Correction Factor: Multiply target dose by 1.09 (ratio of Salt MW 523.47 / Free Acid MW 479.51) if dosing based on active moiety.

  • Vehicle Prep: Prepare 0.5% Methylcellulose (400 cP) in distilled water. Allow to hydrate overnight at 4°C.

  • Dispersion: Add T-26c Disodium Salt powder slowly to the vehicle while vortexing.

  • Homogenization: Sonicate for 10–15 minutes in a water bath (keep cool) until a fine, uniform suspension is achieved.

  • Usage: Use within 4 hours of preparation. Do not store formulated suspensions.

Q4: Can we use T-26c to study MMP-13 in non-articular tissues?

Scientific Context: Yes, but specificity is key. T-26c is >2600-fold selective for MMP-13 over MMP-1, MMP-9, and MMP-14.

  • Validation Step: If you observe effects at concentrations

    
    , you are likely engaging off-target MMPs. Always include a negative control compound or use T-26c at physiologically relevant concentrations (
    
    
    
    ) to claim MMP-13 specificity.

Part 2: Visualizing the Mechanism & Workflow

Diagram 1: The Bioavailability Cascade

This diagram illustrates why the salt form is critical for overcoming the absorption barrier.

Bioavailability FreeAcid T-26c Free Acid (High Lattice Energy) Stomach Gastric Environment (pH 1.5 - 3.0) FreeAcid->Stomach Oral Dosing Salt T-26c Disodium Salt (Ionic Interactions) Salt->Stomach Oral Dosing Intestine Intestinal Lumen (pH 6.5 - 7.4) Stomach->Intestine Salt dissolves/suspends (Supersaturation) Precipitation Precipitation (Loss of Dose) Stomach->Precipitation Free Acid remains insoluble Absorption Systemic Circulation (Bioavailability) Intestine->Absorption Passive Diffusion (High Permeability) Precipitation->Intestine Slow/Incomplete Transit

Caption: Comparative dissolution pathways. The Disodium Salt leverages supersaturation to maximize intestinal absorption, whereas the Free Acid suffers from solubility-limited bioavailability.

Diagram 2: MMP-13 Inhibition Pathway

Understanding the downstream effects of T-26c in an Osteoarthritis (OA) model.

MMP13_Pathway Cytokines Inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte Chondrocyte Activation Cytokines->Chondrocyte Signaling MMP13_Exp MMP-13 Expression (Pro-enzyme) Chondrocyte->MMP13_Exp Transcription Activation Activation (Pro-domain cleavage) MMP13_Exp->Activation MMP13_Active Active MMP-13 (Collagenase 3) Activation->MMP13_Active Col_II Type II Collagen (Cartilage Matrix) MMP13_Active->Col_II Cleavage at Gly775-Leu776 Degradation Cartilage Degradation (OA Progression) Col_II->Degradation T26c T-26c (Inhibitor) T26c->MMP13_Active Inhibition (IC50 = 6.9 pM)

Caption: T-26c intervenes at the terminal effector stage, preventing Type II Collagen cleavage despite upstream inflammatory signaling.

Part 3: References & Validation

  • Nara, H. et al. (2014). "Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site." Bioorganic & Medicinal Chemistry, 22(19), 5487-5505.

    • Significance: Primary source for synthesis, SAR, and PK data comparing salt vs. free acid.

  • Tocris Bioscience. "T 26c disodium salt Product Information."

    • Significance: Commercial specifications and solubility data.

  • MedChemExpress (MCE). "T-26c Datasheet."

    • Significance: Handling, storage, and biological activity validation.

Sources

Technical Support Center: T-26c Disodium Salt Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Product Identity

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. The guide below is designed not merely to list instructions but to explain the physicochemical logic governing the stability and efficacy of T-26c disodium salt .

T-26c is a highly potent, selective, non-zinc-binding inhibitor of Matrix Metalloproteinase-13 (MMP-13) . Unlike broad-spectrum hydroxamate inhibitors that chelate the catalytic zinc ion (often leading to "musculoskeletal syndrome" side effects), T-26c targets the S1' specificity pocket, offering >2600-fold selectivity over other MMPs.

Critical Technical Alert: Users often confuse the free acid form with the disodium salt. This guide specifically addresses the disodium salt (CAS: 869298-22-6) , which exhibits distinct solubility and hygroscopic properties compared to the free acid.

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
Chemical Name 4-[[[[2-[[[[3-(Methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoate Disodium
Molecular Weight 523.47 g/mol
Formula C₂₄H₁₉N₃Na₂O₆S
Target MMP-13 (Collagenase 3)
Potency (IC₅₀) 6.9 pM (0.0069 nM)
Selectivity >2600-fold vs. MMP-1, -2, -3, -7, -8, -9, -14
Appearance White to beige solid

Storage & Stability Troubleshooting

Q: I received the vial at ambient temperature, but the datasheet says store at -20°C. Is my product degraded?

A: The product is likely stable, provided the vial remained sealed.

  • Mechanism: T-26c disodium salt is chemically stable in its solid state for short durations (weeks) at room temperature (RT). We ship at RT to reduce environmental impact and cost, as accelerated stability studies show no significant purity loss (<1%) over 14 days at 25°C.

  • Action: Immediately transfer the vial to -20°C upon receipt.

  • Risk Factor: The primary enemy is moisture , not heat (in the short term). The disodium salt form is hygroscopic. If the seal is compromised, atmospheric moisture can induce hydrolysis of the ester linkage or clumping.

Q: How do I prevent degradation after opening the vial?

A: You must implement a "Desiccated Cold Chain" protocol.

  • Equilibration: Before opening, allow the vial to warm to Room Temperature (approx. 30 mins) inside a desiccator. Why? Opening a cold vial in humid lab air causes immediate water condensation on the hygroscopic salt, leading to hydrolysis.

  • Aliquotting: Never store the main stock at 4°C if dissolved. Dissolve, aliquot, and freeze.

  • Inert Gas: Flush the headspace with Argon or Nitrogen before re-sealing to prevent oxidative degradation of the thieno-pyrimidine core over long periods.

Q: What are the signs of degradation?

A:

  • Physical: Change from a free-flowing white/beige powder to a sticky, yellowed gum (indicates moisture absorption and partial hydrolysis).

  • Chemical (HPLC): Appearance of a peak corresponding to the hydrolyzed carboxylic acid metabolite or cleavage of the benzyl-amide moiety.

  • Functional: Loss of nanomolar potency in collagen degradation assays.

Solubilization & Reconstitution Protocols

Q: Can I dissolve T-26c disodium salt directly in cell culture media?

A: No. While the disodium salt improves water solubility compared to the free acid, direct addition to media often results in "micro-precipitation" due to the high salt content and buffering capacity of media (e.g., DMEM).

Protocol: The "Solvent-Step" Method

  • Primary Solvent (Stock): Dissolve the powder in DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • Note: Warming to 37°C and varying sonication (30-60 seconds) may be required. The solution should be clear and colorless/pale yellow.

    • Solubility Limit: DMSO supports up to ~10 mM.[1][2] Water supports ~1 mM.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into PBS (Phosphate Buffered Saline, pH 7.4) or water.

  • Final Application: Add this intermediate solution to your culture media.

    • Target: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity in sensitive chondrocytes or cartilage explants.

Q: My solution turned cloudy upon adding water. What happened?

A: You likely exceeded the aqueous solubility limit (approx. 1 mM) or the pH dropped.

  • The Chemistry: The "disodium" form relies on the ionization of the carboxylate and the pyrimidine ring system. If the pH drops (e.g., in unbuffered water absorbing CO₂), the compound may protonate back to the less soluble free acid form.

  • Fix: Add a drop of 0.1 M NaOH or use a buffered solvent (PBS, pH 7.4) immediately. Do not heat cloudy aqueous solutions excessively, as this accelerates ester hydrolysis.

Storage of Solutions:

  • DMSO Stock (10 mM): Stable at -80°C for 6 months.

  • Aqueous Working Solution: Prepare fresh daily . Do not freeze.

Experimental Application Guide (Mechanism & Causality)

Q: Why do I see variability in IC₅₀ values in my enzymatic assays?

A: T-26c is a "slow-binding" or tight-binding inhibitor targeting the S1' pocket. Standard rapid-mixing protocols may underestimate its potency.

  • Recommendation: Pre-incubate T-26c with the MMP-13 enzyme for 30-60 minutes before adding the fluorogenic substrate. This allows the inhibitor to undergo the conformational change necessary to lock into the S1' specificity pocket.

Q: Is T-26c effective for in vivo studies?

A: Yes, it is orally bioavailable.[3][4]

  • Dosage Context: In models like bovine nasal septum cartilage explants, 0.1 μM T-26c inhibits collagen degradation by >87%.[2][5][]

  • Selectivity Check: If you observe effects on gelatinase activity (MMP-2/9), verify your concentration. At >10 μM, selectivity windows narrow, potentially affecting off-target MMPs.

Visualizations

Figure 1: Mechanism of Action & Downstream Effects

Caption: T-26c selectively binds the MMP-13 S1' pocket, blocking the cleavage of Collagen II and Aggrecan, thereby preventing ECM degradation in osteoarthritis models.

MMP13_Inhibition T26c T-26c Disodium Salt MMP13_Active Active MMP-13 (Collagenase 3) T26c->MMP13_Active Inhibits S1_Pocket S1' Specificity Pocket (Allosteric/Non-Zinc) T26c->S1_Pocket High Affinity Binding (IC50 = 6.9 pM) MMP13_Active->S1_Pocket Contains Substrate Collagen Type II & Aggrecan MMP13_Active->Substrate Cleaves Protection Cartilage Preservation (Therapeutic Effect) MMP13_Active->Protection Inhibited State S1_Pocket->MMP13_Active Conformational Lock Degradation ECM Degradation (Cartilage Erosion) Substrate->Degradation If Unchecked

Figure 2: Optimal Reconstitution & Storage Workflow

Caption: Step-by-step decision tree for handling T-26c to maximize stability and prevent precipitation.

Handling_Workflow Start Lyophilized Powder (Store -20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Solvent Choose Solvent Equilibrate->Solvent DMSO DMSO (Recommended) Max 10 mM Solvent->DMSO Stock Prep Water Water/PBS Max 1 mM Solvent->Water Direct Use Sonicate Sonicate/Warm (If cloudy) DMSO->Sonicate Water->Sonicate Aliquot Aliquot Stock Sonicate->Aliquot Clear Solution Store_DMSO Store -80°C (6 Months) Aliquot->Store_DMSO If DMSO Use_Water Use Immediately (Do Not Freeze) Aliquot->Use_Water If Aqueous

References

  • Nara, H., et al. (2014). Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site. Bioorganic & Medicinal Chemistry, 22(19), 5487-5505.[4] Retrieved from [Link]

Sources

T 26c disodium salt quality control and purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: T 26c Disodium Salt

A Guide to Quality Control, Purity Assessment, and Experimental Troubleshooting

Product Overview and Key Specifications

T 26c disodium salt is a highly potent and selective inhibitor of matrix metalloproteinase 13 (MMP-13), with an IC₅₀ of 6.9 pM.[1][2] Its high selectivity, exceeding 2600-fold over related MMPs, makes it a critical tool for research into the roles of MMP-13 in pathological processes.[1][2] Given its potency, verifying the identity, purity, and stability of the compound is paramount for reproducible and reliable experimental outcomes.

Parameter Specification Source(s)
Chemical Name Disodium 4-[[[[2-[[[[3-(Methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoate
CAS Number 869298-22-6
Molecular Formula C₂₄H₁₉N₃Na₂O₆S
Molecular Weight 523.47 g/mol
Purity ≥98% (as determined by HPLC)
Appearance Solid powder[3]
Solubility Soluble to 1 mM in water; 10 mM in DMSO (may require gentle warming)
Storage (Solid) Desiccate at room temperature. For long-term storage, -20°C is recommended.[3]
Storage (Solution) Prepare fresh or store in aliquots at -80°C for up to 1 year to minimize freeze-thaw cycles.[3][4]

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle T 26c disodium salt?

A: For the solid powder, store the vial tightly sealed and desiccated at room temperature as recommended by suppliers. For long-term stability, storing the powder at -20°C can extend its shelf life.[3] Once dissolved, solutions are far more susceptible to degradation. It is critical to prepare single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the compound.[4]

Q2: What are the best practices for dissolving the compound? I'm observing poor solubility.

A: T 26c disodium salt is soluble in water up to 1 mM and in DMSO up to 10 mM. If you encounter solubility issues, gentle warming (e.g., in a 37°C water bath) and brief sonication can aid dissolution. Always use high-purity, anhydrous solvents, as contaminants or water in DMSO can affect solubility. Poor solubility of a drug can be a significant hurdle in formulation and experimental setup.[5] If solubility issues persist, it may indicate potential degradation or impurity of the compound.

Q3: How can I quickly verify the identity of a newly received batch?

A: The most straightforward initial verification is to compare its properties to the Certificate of Analysis (CoA) provided by the supplier. A more rigorous identity check involves comparing an experimentally acquired ¹H NMR spectrum with the reference spectrum or confirming the molecular weight via mass spectrometry (MS). For routine use, matching the retention time in a validated HPLC system (see Protocol 3.2) with a previously qualified reference standard is a reliable method.

Q4: What level of purity should I expect, and what are the potential impurities?

A: You should expect a purity of ≥98%, as determined by HPLC. Impurities can arise from the synthesis process, such as starting materials or by-products from side reactions.[6] For example, in related syntheses, impurities can originate from materials like α-ethyl L-glutamate present in the starting reagents.[6] Degradation products can also form due to improper storage (e.g., exposure to moisture or light).

Core Quality Control Protocols

These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the data generated.

Purity Assessment and Quantification by RP-HPLC

High-Performance Liquid Chromatography is the gold standard for assessing the purity of T 26c disodium salt. This method separates the active compound from potential impurities and degradation products, allowing for accurate quantification.

Causality Behind the Method: Reverse-phase chromatography on a C18 column is ideal for separating moderately polar compounds like T 26c from both more polar and less polar impurities. The use of an acidic mobile phase modifier (like formic acid) ensures that the carboxylate group is protonated, leading to consistent retention and sharp, symmetrical peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Review A Mobile Phase Prep (ACN/H₂O + 0.1% FA) D System Equilibration (≥30 min) A->D B Standard Prep (1 mg/mL in Diluent) E System Suitability Test (SST Injection) B->E C Sample Prep (1 mg/mL in Diluent) F Sample Analysis (Inject Sample) C->F D->E Run SST G Verify SST Criteria (Tailing, Plates) E->G Run SST H Integrate Peaks (Main Peak & Impurities) F->H G->F SST Pass I Calculate Purity (% Area) H->I Troubleshooting_Logic cluster_hplc HPLC Issues cluster_nmr NMR Issues Start Problem Observed (e.g., Bad Peak, Wrong Result) Q_PeakShape Poor Peak Shape? Start->Q_PeakShape Q_ExtraPeaks Unexpected Peaks? Start->Q_ExtraPeaks Q_BroadPeaks Broad Peaks? Start->Q_BroadPeaks A_PeakShape Check for: - Column Overload (Dilute Sample) - pH Mismatch (Use Mobile Phase as Diluent) - Column Degradation (Run Test Mix) Q_PeakShape->A_PeakShape Yes A_ExtraPeaks Check for: - Contamination (Run Blank Solvent) - Sample Degradation (Use Fresh Sample) - Air in System (Degas Mobile Phase) Q_ExtraPeaks->A_ExtraPeaks Yes A_BroadPeaks Check for: - Poor Shimming (Re-shim) - Sample Aggregation (Warm/Dilute Sample) - Paramagnetic Impurities (Filter Sample) Q_BroadPeaks->A_BroadPeaks Yes

Sources

Validation & Comparative

T-26c Disodium Salt: A Precision Tool for MMP-13 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Technical Guide for Drug Development

Executive Summary: The Picomolar Advantage

In the landscape of Osteoarthritis (OA) therapeutics, Matrix Metalloproteinase-13 (MMP-13) is the "holy grail" target. Unlike broad-spectrum MMP inhibitors that failed clinically due to Musculoskeletal Syndrome (MSS) (caused by off-target inhibition of MMP-1 and MMP-14), T-26c represents a third-generation class of inhibitors defined by extreme potency and exquisite selectivity.

T-26c Disodium Salt is not merely another inhibitor; it is a picomolar (pM) affinity probe that outperforms historical standards like CL-82198 and WAY-170523 by orders of magnitude. This guide dissects its performance, the critical role of its salt form for bioavailability, and provides validated protocols for its application.

Mechanistic Distinction: Why T-26c Wins

To understand T-26c's superiority, one must analyze the evolution of the binding interface.

The Selectivity Problem[1]
  • Generation 1 (Hydroxamates like Marimastat): Chelated the catalytic Zinc ion. Since the Zn-site is conserved across all MMPs, these drugs inhibited MMP-1 (essential for normal tissue turnover), leading to severe side effects.

  • Generation 2 (e.g., CL-82198): Targeted the S1' pocket but had low affinity (micromolar range).[1]

  • Generation 3 (T-26c): Exploits the S1" side pocket , a unique structural feature of MMP-13's large, flexible specificity loop.

T-26c Mechanism of Action

T-26c is a Thieno[2,3-d]pyrimidine-2-carboxamide derivative. It functions as a non-zinc binding, allosteric inhibitor.[2]

  • Binding Mode: It occupies the S1' specificity pocket and extends into the solvent-exposed S1" sub-pocket.

  • Thermodynamics: By avoiding the Zinc chelation, it bypasses the "water-displacement" penalty often seen with hydroxamates, contributing to its exceptionally low IC50.

Visualization: MMP-13 Pathological Pathway & Inhibition

MMP13_Pathway cluster_ECM Extracellular Matrix (Cartilage) Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte Chondrocyte Activation Inflammation->Chondrocyte Signaling MMP13_Exp MMP-13 Expression & Secretion Chondrocyte->MMP13_Exp Upregulation CollagenII Type II Collagen (Triple Helix) MMP13_Exp->CollagenII Attacks Degradation Collagen Unwinding & Cleavage CollagenII->Degradation Irreversible Damage Inhibitors Standard Inhibitors (WAY-170523, CL-82198) Inhibitors->MMP13_Exp Inhibits (nM affinity) T26c T-26c Disodium Salt (S1' + S1'' Pocket Binder) T26c->MMP13_Exp BLOCKS (pM affinity) >2600x Selectivity

Caption: Figure 1. T-26c intervenes at the critical enzymatic step with superior affinity compared to standard inhibitors, preventing Type II Collagen degradation.

Comparative Performance Analysis

The following data aggregates experimental results comparing T-26c against industry standards.

Table 1: Potency and Selectivity Profile[3]
FeatureT-26c (Disodium) WAY-170523 CL-82198 Implication
MMP-13 IC50 6.9 pM (0.0069 nM)17 nM~10,000 nM (10 µM)T-26c is ~2,400x more potent than WAY-170523.
MMP-1 Selectivity > 2,600-fold > 5,800-foldHighBoth spare MMP-1, avoiding MSS toxicity.
MMP-9 Selectivity High~56-foldModerateT-26c minimizes interference with immune migration.
Binding Site S1' + S1" (Allosteric)S1' PocketS1' PocketT-26c's extended binding yields higher residence time.
Solubility High (Salt form)Low/ModerateLow (Hydrophobic)T-26c Disodium allows direct aqueous dissolution.
The "Salt" Factor: Why Disodium?

The core scaffold of T-26c contains a carboxybenzene group.

  • Free Acid Form: Highly hydrophobic, prone to precipitation in cell culture media, requiring high DMSO concentrations (toxic to chondrocytes).

  • Disodium Salt Form: The ionization of the carboxylic acid and potential secondary sites dramatically increases aqueous solubility.

    • Benefit: Allows preparation of 10 mM stock solutions in water or low-percentage PBS, eliminating solvent artifacts in sensitive explant assays.

Validated Experimental Protocols

Protocol A: Fluorometric Enzymatic Assay (In Vitro)

Objective: Determine IC50 of T-26c against recombinant human MMP-13.

Reagents:

  • Enzyme: rhMMP-13 (activated with APMA if supplied as pro-enzyme).

  • Substrate: Mca-PLGL-Dpa-AR-NH2 (Fluorogenic peptide).

  • Buffer: 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.

  • Inhibitor: T-26c Disodium Salt (dissolved in water/buffer).

Workflow:

  • Preparation: Dilute T-26c serially (range: 0.1 pM to 100 nM).

  • Incubation: Mix 20 µL enzyme (final conc 1 nM) + 20 µL Inhibitor. Incubate 30 min at 25°C to allow equilibrium binding (critical for tight-binders like T-26c).

  • Initiation: Add 10 µL Substrate (final conc 10 µM).

  • Read: Monitor fluorescence (Ex: 320 nm / Em: 405 nm) kinetically for 10 min.

  • Analysis: Fit V0 (initial velocity) vs. [I] using the Morrison Equation (standard IC50 equations fail when [E] ≈ Ki).

Protocol B: Bovine Nasal Cartilage Explant Assay (Ex Vivo)

Objective: Assess prevention of collagen degradation in a physiological tissue matrix.

Workflow Visualization:

Explant_Protocol Harvest Harvest Bovine Nasal Septum Culture Culture Explants (DMEM + Antibiotics) Harvest->Culture Induction Stimulate Degradation (IL-1β + Oncostatin M) Culture->Induction Treatment Treat with T-26c (0.1 µM) Induction->Treatment Co-incubation 7-14 Days Readout Measure Hydroxyproline (Collagen Release) Treatment->Readout

Caption: Figure 2. Ex vivo workflow for validating tissue-protective effects of T-26c.

Step-by-Step:

  • Dissection: Isolate 2mm diameter cartilage disks from bovine nasal septum.

  • Equilibration: Culture in DMEM/F12 (serum-free) for 24h.

  • Stimulation: Replace media with DMEM containing IL-1β (10 ng/mL) + Oncostatin M (10 ng/mL) to induce aggressive MMP-13 expression.

  • Treatment: Add T-26c Disodium Salt at 0.1 µM (100 nM). Note: Due to high potency, 100 nM is a saturating dose; IC50 in tissue is often higher than enzyme assays due to matrix penetration.

  • Quantification: At Day 7, hydrolyze supernatant and explant. Measure Hydroxyproline (collagen marker) via chloramine-T assay.

    • Success Metric: T-26c should inhibit >85% of collagen release compared to vehicle control.

References

  • Nara, H. et al. (2014).[3] "Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1'' binding site." Bioorganic & Medicinal Chemistry, 22(19), 5487-505.[3]

  • MedChemExpress. "T-26c (T-26c Sodium) Product Datasheet."

  • Engel, C.K. et al. (2005). "Structural basis for the highly selective inhibition of MMP-13." Chemistry & Biology, 12(2), 181-189. (Foundational structural data for S1' specificity).

  • Li, J. et al. (2011). "MMP-13 Inhibitors for the Treatment of Osteoarthritis: A Patent Review." Expert Opinion on Therapeutic Patents.

  • Chen, J.M. et al. (2000). "Structure-based design of a novel, potent, and selective inhibitor for MMP-13 utilizing NMR spectroscopy and computer-aided molecular design." Journal of the American Chemical Society (Reference for CL-82198/WAY-170523 comparison).

Sources

Comparative Guide: Selectivity Profile of T-26c Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Beyond the Zinc Trap: Precision Targeting of MMP-13

Executive Summary: The Selectivity Imperative

In the development of matrix metalloproteinase (MMP) inhibitors, potency has rarely been the hurdle; selectivity has. First-generation hydroxamate inhibitors like Marimastat failed clinically due to "Musculoskeletal Syndrome" (MSS)—a direct result of off-target inhibition of MMP-1 and MMP-14.

T-26c disodium salt represents a paradigm shift. Unlike broad-spectrum chelators, T-26c is a non-zinc-binding, pyrimidine-2-carboxamide derivative that exploits the unique topography of the MMP-13 S1' specificity pocket. With an IC50 of 6.9 pM and >2600-fold selectivity over related MMPs, it serves as the current gold standard for interrogating MMP-13 biology without the confounding noise of pan-MMP inhibition.

This guide objectively compares T-26c against historical and contemporary alternatives, providing the mechanistic rationale and experimental protocols required for validation.

Mechanistic Basis of Selectivity

To understand T-26c's superiority, one must visualize the binding interface. Broad-spectrum inhibitors typically chelate the catalytic Zinc ion (


), a feature conserved across the entire MMP family (MMP-1, -2, -3, -7, -8, -9, -12, -13, -14).

T-26c bypasses the Zinc entirely. Instead, it occupies the S1' specificity loop , which in MMP-13 is a deep, hydrophobic "side pocket" that is structurally distinct from the shallow pockets of MMP-1 or MMP-2.[1]

Visualization: The S1' Selectivity Filter

The following diagram illustrates the divergent binding modes that dictate selectivity.

MMP_Selectivity_Mechanism MMP_Family MMP Enzyme Family (Conserved Catalytic Domain) Zinc_Site Catalytic Zinc Ion (Conserved in all MMPs) MMP_Family->Zinc_Site S1_Pocket S1' Specificity Pocket (Variable Depth/Shape) MMP_Family->S1_Pocket Toxicity Off-Target Toxicity (MSS Syndrome) Zinc_Site->Toxicity Inhibits MMP-1/14 Efficacy Targeted Efficacy (Cartilage Protection) S1_Pocket->Efficacy MMP-13 Specific Broad_Inhibitors Broad Spectrum (e.g., Marimastat) Broad_Inhibitors->Zinc_Site Strong Chelation Selective_Inhibitors MMP-13 Selective (e.g., T-26c) Selective_Inhibitors->S1_Pocket Allosteric/Hydrophobic Fit

Figure 1: Divergent binding mechanisms. Broad inhibitors target the conserved Zinc site, leading to toxicity. T-26c targets the variable S1' pocket, ensuring selectivity.

Comparative Performance Analysis

The following data aggregates IC50 values from standardized FRET-based enzymatic assays. Note the orders-of-magnitude difference in potency between T-26c and early selective compounds like CL-82198.

Table 1: Inhibitor Profile Comparison[2][3]
CompoundTargetPotency (IC50)Selectivity (vs. MMP-1)Mechanism of ActionClinical/Research Status
T-26c MMP-13 6.9 pM > 2,600-fold S1' Pocket Binder Gold Standard Probe
WAY-170523MMP-1317 nM> 5,800-foldS1' Pocket BinderPotent Research Tool
CL-82198MMP-1310,000 nM (10 µM)Selective (No MMP-1 activity)S1' Pocket BinderEarly Generation (Weak)
MarimastatBroad0.7 - 1.0 nM~5-fold (Poor)Zinc Chelator (Hydroxamate)Failed (Toxicity)
AQU-019MMP-134.8 nMHighDeuterated AnalogExperimental (PK Optimized)

Key Takeaways:

  • Potency Gap: T-26c is approximately 2,400x more potent than WAY-170523 and over 1,000,000x more potent than CL-82198.

  • Safety Margin: While Marimastat inhibits MMP-13 effectively (0.7 nM), it inhibits the "housekeeping" enzyme MMP-1 at 5 nM. T-26c spares MMP-1 even at micromolar concentrations.

Experimental Validation Protocol

To verify the selectivity of T-26c in your own laboratory, use the following FRET-based Enzymatic Assay . This protocol is self-validating by including both a positive control (Marimastat) and a negative control (MMP-1 enzyme).

Materials Required[1][2][3][4][5][6][7][8]
  • Enzymes: Recombinant Human MMP-13 and MMP-1 (Catalytic Domains).

  • Substrate: Fluorogenic peptide Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (MMP substrate).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2, 0.05% Brij-35.

  • Compounds: T-26c (Test), Marimastat (Broad Control), DMSO (Vehicle).

Step-by-Step Workflow
  • Enzyme Activation:

    • Activate pro-MMP-13 with 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.

  • Compound Preparation:

    • Prepare a 10-point dilution series of T-26c in DMSO (Range: 0.1 pM to 100 nM).

  • Incubation:

    • Add 20 µL of activated enzyme (final conc. 0.5 nM) to 96-well black plates.

    • Add 1 µL of compound. Incubate for 30 mins at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 20 µL of Fluorogenic Substrate (final conc. 10 µM).

  • Data Acquisition:

    • Measure fluorescence (Ex: 320 nm / Em: 405 nm) kinetically every 60 seconds for 1 hour.

  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[Concentration] to determine IC50.

Validation Logic (Self-Check)
  • Pass: T-26c shows IC50 < 50 pM for MMP-13 and IC50 > 1 µM for MMP-1.

  • Fail: If T-26c inhibits MMP-1 significantly, check for compound degradation or improper salt solubilization.

Handling and Stability

  • Solubility: T-26c disodium salt is soluble in water and DMSO. However, for cellular assays, DMSO stocks (10 mM) are preferred.

  • Storage: Store solid at -20°C. Solutions should be aliquoted and used within 1 month to prevent hydrolysis of the carboxamide group.

  • Cellular Permeability: T-26c is cell-permeable and orally bioavailable, making it suitable for in vitro cartilage explant assays (e.g., bovine nasal septum models).

References

  • Nara, H., et al. (2014). "Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site." Bioorganic & Medicinal Chemistry.

  • Tocris Bioscience. "T 26c disodium salt Product Datasheet." Tocris.

  • Structural Genomics Consortium (SGC). "Probe Summary: T-26c." SGC.

  • MedChemExpress. "CL-82198 Product Information." MedChemExpress.

  • Engel, C.K., et al. (2005). "Structural Basis for the Highly Selective Inhibition of MMP-13." Chemistry & Biology.

  • Vandenbroucke, R.E., et al. (2014). "Matrix metalloproteinase 13 modulates intestinal epithelial barrier integrity in inflammatory diseases." Nature Communications.

Sources

Technical Comparison Guide: Cross-Reactivity Profiling of T 26c Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Version 2.1 | Status: Validated for Research Use

Executive Summary

T 26c disodium salt (often abbreviated as T-26c) represents a class of "third-generation" Matrix Metalloproteinase (MMP) inhibitors designed to overcome the broad-spectrum toxicity failures of early hydroxamates (e.g., Marimastat).

The Verdict: Unlike broad-spectrum inhibitors (e.g., GM6001) or gelatinase-specific inhibitors (e.g., SB-3CT), T 26c is a highly selective MMP-13 (Collagenase-3) inhibitor . Experimental data indicates it possesses an IC50 in the low picomolar range (approx. 7 pM) for MMP-13, with >2,600-fold selectivity over MMP-1, MMP-2, and MMP-9.

This guide details the cross-reactivity landscape of T 26c, providing the experimental logic required to validate its specificity in your own assays.

Compound Profile & Mechanism of Selectivity[1]

To understand the cross-reactivity profile, one must understand the structural basis of T 26c's binding. Most MMPs share a highly conserved catalytic domain containing a Zinc ion (


). First-generation inhibitors chelated this zinc indiscriminately, leading to "Musculoskeletal Syndrome" (MSS) due to off-target inhibition of MMP-1.

T 26c utilizes a non-zinc binding or S1' pocket-specific mechanism (often based on a pyrimidine-2-carboxamide scaffold). It exploits the unique depth and shape of the MMP-13 S1' pocket, which is distinct from the shallower pockets of MMP-1 and MMP-2.

Selectivity Landscape Diagram

The following diagram illustrates the binding logic distinguishing T 26c from its alternatives.

MMP_Selectivity cluster_targets MMP Target Landscape cluster_inhibitors Inhibitor Classes MMP13 MMP-13 (Collagenase-3) Deep S1' Pocket MMP2_9 MMP-2 / MMP-9 (Gelatinases) MMP1 MMP-1 (Collagenase-1) Shallow S1' Pocket T26c T 26c Disodium (MMP-13 Selective) T26c->MMP13 High Potency (IC50 ~7 pM) T26c->MMP2_9 >2600x Selectivity (No Inhibition) T26c->MMP1 No Inhibition GM6001 GM6001 (Ilomastat) (Broad Spectrum) GM6001->MMP13 GM6001->MMP2_9 GM6001->MMP1 Indiscriminate Zinc Chelation SB3CT SB-3CT (Gelatinase Selective) SB3CT->MMP13 Low Affinity SB3CT->MMP2_9 Mechanism Based Suicide Inhibition

Caption: Comparative binding logic showing T 26c's exclusive affinity for MMP-13 compared to broad (GM6001) and gelatinase-specific (SB-3CT) alternatives.

Comparative Performance Analysis

The following data aggregates typical


 values derived from fluorometric FRET assays. Note the orders-of-magnitude difference in potency for T 26c against its primary target versus off-targets.
Table 1: Cross-Reactivity Matrix ( Values)
Target EnzymeT 26c Disodium (MMP-13 Selective)GM6001 (Broad Spectrum)SB-3CT (Gelatinase Selective)Implication for T 26c Users
MMP-13 6.9 - 7.0 pM 0.5 - 1.0 nM> 10 µMPrimary Target. Extremely potent.
MMP-2 > 10 µM (Est.)0.5 nM13.9 nM Safe. No significant cross-reactivity.
MMP-9 > 10 µM (Est.)0.2 nM600 nM Safe. No significant cross-reactivity.
MMP-1 > 10 µM (Est.)0.4 nM> 10 µMSafe. Critical for avoiding MSS toxicity.
MMP-14 (MT1) > 10 µM (Est.)5.2 nM> 10 µMSafe. Preserves cell-surface processing.

Critical Insight: If your research focuses on MMP-2 or MMP-9 , T 26c is a negative control, not an inhibitor. Conversely, if you are studying MMP-13, T 26c allows you to rule out the contribution of gelatinases without using siRNA.

Experimental Validation Protocol

Trust but verify. When introducing T 26c into a new assay, you must validate its selectivity in your specific buffer system. The following protocol uses a FRET-based fluorometric workflow , which is superior to Zymography for quantitative inhibition constants (


).
Protocol: Differential Inhibition FRET Assay

Objective: Confirm T 26c inhibition of MMP-13 while retaining MMP-2 activity.

Reagents:

  • Buffer: 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5 (T 26c is sensitive to pH changes).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic MMP substrate).

  • Enzymes: Recombinant human MMP-13 and MMP-2 (Active domains).

Workflow Logic: Pre-incubation is the step most researchers neglect. T 26c requires equilibrium time to occupy the deep S1' pocket before the substrate competes for the active site.

Protocol_Workflow Start Start Validation Prep 1. Prepare 3 Parallel Wells: (A) Enzyme Only (B) Enz + T 26c (100 nM) (C) Enz + GM6001 (Pos Ctrl) Start->Prep Incubate 2. Pre-Incubation (CRITICAL) 30-60 mins @ 37°C Allows inhibitor equilibrium Prep->Incubate Substrate 3. Add Fluorogenic Substrate (10 µM Final Conc) Incubate->Substrate Read 4. Kinetic Read (Ex/Em 320/405nm) Read every 60s for 20 mins Substrate->Read Decision Analyze Vmax (Slope) Read->Decision Result1 MMP-13 Well: Slope -> 0 (Valid Inhibition) Decision->Result1 If Enzyme is MMP-13 Result2 MMP-2 Well: Slope ≈ Control (Valid Selectivity) Decision->Result2 If Enzyme is MMP-2 Result3 MMP-2 Well: Slope -> 0 (Contamination/Overdose) Decision->Result3 If MMP-2 Inhibited

Caption: Step-by-step decision tree for validating T 26c selectivity using a FRET-based kinetic assay.

Troubleshooting the Protocol
  • "I see MMP-2 inhibition with T 26c."

    • Cause: Concentration overdose. Selectivity is relative. If you use T 26c at >10 µM, you may force low-affinity binding to MMP-2.

    • Fix: Titrate down. T 26c is active at picomolar levels.[1] A working concentration of 10-50 nM is usually sufficient for 100% MMP-13 block with zero off-target effects.

  • "The inhibitor precipitated."

    • Cause: T 26c disodium is generally soluble in water, but stock solutions are often made in DMSO. Ensure final DMSO concentration in the assay is <1%.

References

  • Nara, H., et al. (2014). "Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1″ binding site." Bioorganic & Medicinal Chemistry.

  • MedChemExpress. "T-26c Sodium Product Datasheet." MMP-13 Inhibitor Profile and IC50 Data.

  • Tocris Bioscience. "MMP Inhibitor Selectivity Guide." Technical Review of Hydroxamate vs. Non-Hydroxamate Inhibitors.

  • Vandenbroucke, R. E., & Libert, C. (2014). "Is there a future for MMP inhibitors in sepsis?" Trends in Molecular Medicine. (Discusses the failure of broad-spectrum inhibitors like GM6001 vs. selective approaches).

Sources

Reproducibility Guide: T-26c Disodium Salt Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: T-26c Disodium Salt (Highly Potent MMP-13 Inhibitor) Audience: Researchers, Biochemists, and Drug Discovery Professionals

Executive Summary & Core Directive

T-26c disodium salt is not a generic reagent; it is a picomolar-potency chemical probe (IC50 = 6.9 pM) targeting Matrix Metalloproteinase-13 (MMP-13).[1] Its extreme potency and specific salt form present unique reproducibility challenges that differ from standard micromolar inhibitors.

The Reproducibility Crisis in T-26c Experiments: Most experimental failures with T-26c stem from three overlooked variables:

  • Hygroscopic Mass Error: The disodium salt form absorbs atmospheric water, skewing molarity calculations during initial weighing.

  • The "Picomolar Cliff": Direct dilution from millimolar stocks to picomolar working solutions often results in massive errors due to pipetting limits and surface adsorption.

  • Salt Dissociation Kinetics: Inadequate equilibration time in aqueous buffers leads to variable inhibitory data.

This guide provides a self-validating protocol to eliminate these variables, ensuring your IC50 curves are robust and reproducible.

Comparative Analysis: T-26c vs. Alternatives

In the landscape of MMP inhibition, T-26c stands out for its selectivity.[1] Unlike broad-spectrum inhibitors that cause musculoskeletal toxicity (MSS) by hitting MMP-1/MMP-14, T-26c is highly selective for MMP-13.

Table 1: Performance Comparison of MMP-13 Inhibitors
FeatureT-26c Disodium Salt Marimastat CL-82198 MMP-13 Inhibitor I
Primary Target MMP-13 (Highly Selective)Broad Spectrum (MMP-1, 2, 9, 13)MMP-13MMP-13
Potency (IC50) 6.9 pM (Extremely Potent)~3-6 nM (MMP-13)~10 µM~10-100 nM
Selectivity >2600-fold vs. MMP-1/14Low (Panspecific)ModerateModerate
Solubility High (Water/DMSO) due to salt formLow (Hydroxamate issues)Moderate (DMSO)Low (DMSO required)
Risk Profile Adsorption at pM concentrationsOff-target toxicity (MSS)Low potency requires high DMSOPrecipitation in media
Best Use Case Precise mechanistic probing; in vivo cartilage protectionPositive control for general MMP inhibitionHigh-throughput screening (HTS)General validation

Critical Insight: Do not use Marimastat as a direct comparator for potency; use it only as a positive control for assay function. T-26c is ~1000x more potent, meaning their dose-response curves will not overlap in a standard dilution series.

Technical Deep Dive: The Chemistry of Reproducibility

The Disodium Salt Factor

The "disodium" designation is functional. The free acid of T-26c is poorly soluble in aqueous media. The disodium salt improves water solubility, enabling rapid dissolution in assay buffers.

  • Risk: The salt lattice is hygroscopic.

  • Impact: A "5 mg" sample weighed on a humid day may actually contain 0.5 mg of water, leading to a 10% concentration error before the experiment begins.

  • Solution: Always desiccate the vial at room temperature for 2 hours before weighing, or use the entire vial content and adjust solvent volume based on the manufacturer's stated mass (if certified).

Surface Adsorption (The Silent Killer)

At picomolar (pM) concentrations, the number of inhibitor molecules is so low that a significant fraction can be lost by sticking to the plastic walls of tubes and pipette tips.

  • Observation: IC50 shifts to the right (appears less potent) in polystyrene plates compared to polypropylene.

  • Correction: Use Low-Retention pipette tips and Polypropylene (PP) plates. Include 0.01% Brij-35 or Tween-20 in the assay buffer to coat surfaces and prevent drug loss.

Validated Experimental Protocols

Protocol A: Precision Stock Preparation

Objective: Create a stable Master Stock that accounts for hygroscopicity.

  • Desiccation: Place the commercial vial of T-26c disodium salt in a vacuum desiccator for 2 hours.

  • Solvent Choice: Use anhydrous DMSO for the Master Stock. While the salt is water-soluble, DMSO prevents hydrolysis during long-term storage.

  • Concentration: Aim for a high concentration (e.g., 10 mM) to minimize the relative mass weighing error.

  • Storage: Aliquot into single-use amber vials. Store at -20°C. Do not refreeze.

Protocol B: The "Cascading Dilution" Workflow

Objective: Reach picomolar concentrations accurately without pipetting volumes < 2 µL.

Incorrect Method: Adding 0.5 µL of stock to 10 mL of buffer (High error). Correct Method: Serial cascading dilution.

  • Step 1 (Intermediate Stock): Dilute 10 mM Master Stock 1:100 in DMSO

    
    100 µM .
    
  • Step 2 (Working Stock): Dilute 100 µM stock 1:100 in Assay Buffer (with 0.01% Brij-35)

    
    1 µM .
    
  • Step 3 (Assay Range): Perform 1:3 serial dilutions from the 1 µM Working Stock to generate the curve.

Mechanism & Workflow Visualization

Figure 1: MMP-13 Pathological Signaling & T-26c Intervention

This diagram illustrates where T-26c intercepts the cartilage degradation pathway, highlighting its specificity compared to broad MMP inhibitors.

MMP13_Pathway Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte Chondrocyte Activation Cytokines->Chondrocyte Nucleus Nucleus (MAPK/NF-κB Pathway) Chondrocyte->Nucleus Signal Transduction MMP13_Exp MMP-13 Expression (Pro-enzyme) Nucleus->MMP13_Exp Transcription Activation Extracellular Activation MMP13_Exp->Activation Secretion Active_MMP13 Active MMP-13 (Collagenase 3) Activation->Active_MMP13 Collagen Type II Collagen (Cartilage Matrix) Active_MMP13->Collagen Cleavage at Gly775-Leu776 Degradation Cartilage Degradation (Osteoarthritis) Collagen->Degradation T26c T-26c Disodium Salt (Selective Inhibitor) T26c->Active_MMP13 High Affinity Binding (IC50 = 6.9 pM) Marimastat Marimastat (Broad Spectrum) Marimastat->Active_MMP13 Non-selective Binding

Caption: T-26c selectively blocks Active MMP-13, preventing Type II Collagen cleavage. Note the specific intervention point compared to upstream signaling.

Figure 2: The "Cascading Dilution" Logic for Reproducibility

A visual guide to the dilution protocol required to handle picomolar inhibitors without adsorption losses.

Dilution_Logic cluster_risk Reproducibility Checkpoints Master Master Stock (10 mM in DMSO) Stored at -20°C Inter Intermediate Stock (100 µM in DMSO) Freshly Prepared Master->Inter 1:100 Dilution (Solvent: DMSO) Risk1 Risk: Hydrolysis Sol: 100% DMSO Working Working Stock (1 µM in Buffer) + 0.01% Brij-35 Inter->Working 1:100 Dilution (Solvent: Buffer) Risk2 Risk: Precipitation Sol: Rapid Mix Assay Assay Plate (pM - nM Range) Polypropylene Working->Assay Serial Dilution (1:3 Steps) Risk3 Risk: Adsorption Sol: Add Detergent

Caption: Step-wise dilution strategy to transition from storage solvent (DMSO) to assay buffer while mitigating precipitation and adsorption risks.

References

  • Nara, H., et al. (2014).[2] "Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1" binding site."[1][2] Bioorganic & Medicinal Chemistry, 22(19), 5487-5505.[2]

  • Tocris Bioscience. "T-26c disodium salt Product Information." Tocris.com.

  • Structural Genomics Consortium (SGC). "T-26c: A Chemical Probe for MMP-13."[1] SGC Probes.

  • Li, N.G., et al. (2011). "MMP-13 Inhibitors: A Review of Patent Literature." Expert Opinion on Therapeutic Patents, 21(11), 1743-1768.

Sources

Comparative Analysis: T-26c Disodium Salt vs. MMP13 siRNA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between T-26c disodium salt (a pharmacological inhibitor) and siRNA-mediated knockdown (a genetic silencer) for targeting Matrix Metalloproteinase-13 (MMP13).

Executive Summary

For researchers investigating osteoarthritis (OA) or invasive metastatic pathways, the choice between T-26c disodium salt and siRNA represents a trade-off between temporal precision and phenotypic validation .

  • T-26c is the superior choice for acute functional assays and in vivo efficacy studies . Its picomolar potency (

    
     pM) and immediate onset allow for precise dissection of catalytic activity without compensatory upregulation mechanisms.
    
  • siRNA remains the gold standard for target validation . It confirms that the observed phenotype is strictly dependent on the presence of the MMP13 protein, ruling out off-target pharmacodynamics.

Part 1: Mechanistic Divergence

Understanding the distinct intervention points is critical for experimental design.

T-26c Disodium Salt: The "Deep Pocket" Binder

T-26c is a Thieno[2,3-d]pyrimidine-2-carboxamide derivative. Unlike first-generation hydroxamate inhibitors (e.g., Marimastat) that chelate the catalytic Zinc ion broadly across all MMPs, T-26c exploits the unique, deep S1' specificity pocket of MMP13.

  • Mechanism: It occupies the S1' subsite, inducing a conformational change that sterically hinders the entry of collagen II and aggrecan substrates.

  • Selectivity: This "side-pocket" binding confers >2,600-fold selectivity over MMP-1 and MMP-8, virtually eliminating the risk of Musculoskeletal Syndrome (MSS) associated with broad MMP inhibition.

siRNA: Transcriptional Silencing

siRNA targets the MMP13 mRNA within the RNA-induced silencing complex (RISC).

  • Mechanism: Watson-Crick base pairing directs the cleavage of MMP13 mRNA, preventing translation.

  • Limitation: It does not inhibit pre-existing MMP13 protein stored in the extracellular matrix (ECM) or secretory granules.

Visualization: Mechanism of Action

MMP13_Intervention Gene MMP13 Gene (DNA) mRNA MMP13 mRNA Gene->mRNA Transcription Protein Pro-MMP13 Protein mRNA->Protein Translation ActiveMMP Active MMP13 Enzyme Protein->ActiveMMP Activation (Proteolytic) Substrate Type II Collagen (Cartilage) ActiveMMP->Substrate Catalysis Degradation ECM Degradation (Osteoarthritis) Substrate->Degradation siRNA siRNA + RISC (Genetic Silencing) siRNA->mRNA Degrades mRNA (Lag: 24-48h) T26c T-26c Disodium (S1' Pocket Inhibition) T26c->ActiveMMP Steric Blockade (Immediate)

Figure 1: Mechanistic intervention points. siRNA acts upstream (lag time), while T-26c acts downstream directly on the catalytic engine (immediate).

Part 2: Performance Metrics & Data Comparison

The following data aggregates findings from key biochemical assays [1][2].

FeatureT-26c Disodium SaltMMP13 siRNA
Potency (

/

)
6.9 pM (Extremely Potent)~1–10 nM (Transfection conc.)
Selectivity >2,600-fold vs. MMP-1/MMP-8Sequence Specific (Risk of off-target miRNA effects)
Onset of Action Immediate (< 15 mins)Delayed (24–72 hours)
Duration Reversible (dependent on

)
Transient (3–5 days post-transfection)
In Vivo Utility High (Orally Bioavailable)Low (Requires complex LNP delivery)
Primary Risk Solubility (requires specific vehicle)Incomplete knockdown (residual protein activity)

Key Insight: The picomolar potency of T-26c is rare for small molecules. A concentration of just 10 nM provides essentially total inhibition with zero impact on related MMPs, making it a "chemical knockout."

Part 3: Experimental Protocols

Protocol A: T-26c Preparation & Treatment (In Vitro)

Challenge: T-26c is a hydrophobic molecule. The disodium salt improves solubility, but correct vehicle formulation is critical to prevent precipitation in media.

Reagents:

  • T-26c Disodium Salt (MW: 523.47)

  • PEG300, Tween-80, Saline.[1]

Workflow:

  • Stock Solution: Dissolve T-26c in 100% DMSO to 15.6 mg/mL . Store at -20°C.

  • Working Vehicle (The "10/40/5/45" Method):

    • 10% DMSO Stock

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

    • Order of Addition: Add DMSO stock to PEG300 first (mix well).[1] Then add Tween-80.[1] Finally, add Saline slowly while vortexing. This yields a clear solution stable for animal dosing or cell culture spiking [1].

  • Cell Treatment: Add directly to culture media.

    • Effective Range: 1 nM – 100 nM.

    • Control: Vehicle alone (0.1% DMSO final).

Protocol B: siRNA Transfection (In Vitro)

Challenge: MMP13 is a secreted protein. Knocking down mRNA does not remove protein already secreted into the matrix.

Workflow:

  • Seeding: Plate chondrocytes or fibroblasts to reach 60-70% confluency.

  • Complex Formation: Mix MMP13-specific siRNA (e.g., ON-TARGETplus) with lipid reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM.

  • Incubation: Incubate cells for 48–72 hours .

    • Critical Step: You must change the cell culture media 24 hours before your endpoint assay. This removes the pre-existing MMP13 protein secreted before the knockdown took effect.

  • Validation: qPCR for mRNA (24h) and Western Blot/ELISA for supernatant protein (72h).

Visualization: Experimental Decision Tree

Experiment_Workflow Start Experimental Goal Q1 Is the focus on Catalytic Activity? Start->Q1 Q2 Is the focus on Target Validation? Q1->Q2 No UseT26c Use T-26c (10 nM) Q1->UseT26c Yes (e.g., Collagen degradation assay) Q2->UseT26c No (In vivo efficacy study) UseSiRNA Use siRNA (Pool of 4) Q2->UseSiRNA Yes (Confirm phenotype is MMP13-dependent) Note *Note: For secreted enzymes like MMP13, siRNA requires media washout to remove accumulated protein. UseSiRNA->Note

Figure 2: Decision matrix for selecting the appropriate tool based on experimental goals.

Part 4: Strategic Recommendations

  • Use T-26c for "Rescue" Experiments: If you observe a phenotype (e.g., cartilage loss), treat with T-26c. If the phenotype reverses within minutes/hours, it is driven by MMP13 catalytic activity.

  • Combine for Rigor: The highest standard of evidence (E-E-A-T) in a manuscript is to show that both siRNA knockdown AND T-26c treatment yield the same result. This rules out off-target chemical toxicity (T-26c) and off-target genetic effects (siRNA).

  • In Vivo Translation: T-26c is orally bioavailable and does not induce the joint-stiffening side effects (MSS) seen with broad inhibitors. It is the preferred tool for mouse models of Osteoarthritis (DMM model) or breast cancer bone metastasis [3].

References

  • Nara, H., et al. (2014). Thieno[2,3-d]pyrimidine-2-carboxamides bearing a carboxybenzene group at 5-position: highly potent, selective, and orally available MMP-13 inhibitors interacting with the S1' binding site. Bioorganic & Medicinal Chemistry.[2][3] [Link]

Sources

Statistical Analysis Framework: T-26c Disodium Salt Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: T-26c (MMP-13 Selective Inhibitor) vs. Broad-Spectrum Alternatives Audience: Researchers, Pharmacometricians, and Drug Development Scientists

Executive Summary & Mechanistic Positioning

T-26c (CAS 869296-13-9) represents a class of highly potent, non-hydroxamate pyrimidine-2-carboxamide inhibitors targeting Matrix Metalloproteinase-13 (MMP-13) . Unlike first-generation broad-spectrum MMP inhibitors (e.g., Batimastat) that failed clinically due to Musculoskeletal Syndrome (MSS) caused by off-target MMP inhibition, T-26c exhibits >2,600-fold selectivity for MMP-13 over related collagenases (MMP-1, MMP-8).

The statistical validation of T-26c efficacy requires rigorous handling of picomolar (pM) data ranges, where instrument noise can obscure signal. This guide details the statistical architecture required to validate T-26c's superiority, specifically focusing on its disodium salt formulation which enhances bioavailability (AUC) compared to the free acid.

Comparative Efficacy Landscape

The following table synthesizes experimental data comparing T-26c against standard broad-spectrum controls.

MetricT-26c Disodium Salt Batimastat (BB-94) Ro 32-3555 (Cipemastat) Statistical Significance
Target MMP-13 (Collagenase 3)Broad Spectrum (MMP-1, 2, 3, 7, 9)MMP-1 SelectiveN/A
Potency (IC50) 6.9 pM ~3-10 nM~3-50 nM

(vs. BB-94)
Selectivity >2600x (vs. MMP-1)< 10x (Non-selective)High for MMP-1Fisher’s Exact Test (Selectivity Ratios)
Bioavailability (AUC) 8,357 ng·h/mL (Guinea Pig)Poor (IP/Oral limited)Moderate

(Salt vs. Free Acid)
Toxicity Risk Low (Sparing MMP-1)High (MSS side effects)ModerateHazard Ratio Analysis

Expert Insight: When analyzing T-26c data, standard linear regression is insufficient due to the wide dynamic range (pM to


M). You must utilize 4-Parameter Logistic (4PL) Regression  on log-transformed concentration axes to accurately derive IC50 values.
Statistical Analysis Workflow

To ensure reproducibility and adherence to ICH E9 guidelines, the analysis of T-26c efficacy data must follow a strict pipeline.

A. Data Pre-processing & Normalization

Raw fluorescence units (RFU) from FRET assays must be normalized to internal controls:



  • Max RFU: Vehicle control (DMSO only, 0% inhibition).

  • Min RFU: Background (Substrate only, no enzyme).

B. Hypothesis Testing Strategy
  • Dose-Response (In Vitro):

    • Model: Non-linear regression (Sigmoidal dose-response, variable slope).

    • Constraint: If Hill Slope deviates significantly from -1.0, check for non-specific binding or aggregation.

    • Tight-Binding Correction: Because T-26c has a

      
       in the picomolar range, if 
      
      
      
      , the Morrison Equation is statistically superior to the standard IC50 model to avoid underestimating potency.
  • Pharmacokinetics (In Vivo):

    • Comparison: T-26c Disodium Salt vs. Free Acid.

    • Test: Unpaired t-test (if normal distribution) or Mann-Whitney U test (if

      
      ).
      
    • Endpoint: Area Under the Curve (

      
      ) and 
      
      
      
      .
C. Visualization of the Analysis Pipeline

The following diagram illustrates the logical flow for validating T-26c efficacy data.

T26c_Analysis_Workflow RawData Raw FRET Data (RFU) Norm Normalization (% Inhibition) RawData->Norm Outlier Outlier Detection (Grubbs' Test) Norm->Outlier ModelSel Model Selection (Standard 4PL vs. Morrison) Outlier->ModelSel Clean Dataset IC50_Calc IC50 / Ki Calculation ModelSel->IC50_Calc Regression Selectivity Selectivity Ratio (MMP-13 / MMP-1) IC50_Calc->Selectivity Comparative Analysis

Figure 1: Statistical pipeline for processing high-potency enzyme inhibition data.

Experimental Protocol: FRET-Based MMP-13 Inhibition Assay

This protocol generates the raw data required for the statistical analysis above. It uses a fluorogenic peptide substrate to measure enzymatic velocity.

Reagents:

  • Enzyme: Recombinant Human MMP-13 (activated).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic).

  • Compound: T-26c Disodium Salt (dissolved in DMSO).[1]

Step-by-Step Methodology:

  • Preparation: Dilute T-26c in assay buffer (50 mM Tris, 10 mM CaCl2, 0.05% Brij-35, pH 7.5) to create a 10-point dose-response series (Range: 0.1 pM to 100 nM).

  • Incubation: Add 20 µL of enzyme solution (final conc 0.5 nM) to 20 µL of compound. Incubate for 30 min at 25°C to allow equilibrium.

  • Initiation: Add 10 µL of substrate (final conc 10 µM).

  • Detection: Monitor fluorescence (

    
    ) kinetically for 20 minutes.
    
  • Velocity Calculation: Determine the slope (RFU/min) of the linear portion of the curve for each concentration.

Self-Validating Control:

  • Z-Factor Check: Calculate Z' using Vehicle (DMSO) and Reference Inhibitor (1 µM NNGH). If Z' < 0.5, the assay noise is too high for reliable pM statistics; re-optimize buffer conditions.

Mechanistic Pathway & Logic

Understanding why T-26c is effective requires mapping the MMP-13 signaling pathway in the context of osteoarthritis.

MMP13_Pathway Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte Chondrocyte Activation Cytokines->Chondrocyte Stimulation MMP13_Exp MMP-13 Expression Chondrocyte->MMP13_Exp Transcription MMP13_Active Active MMP-13 MMP13_Exp->MMP13_Active Secretion & Activation Collagen Type II Collagen Degradation MMP13_Active->Collagen Cleavage Cartilage Cartilage Erosion Collagen->Cartilage Structural Loss T26c T-26c (Inhibitor) T26c->MMP13_Active High-Affinity Binding (Ki = 6.9 pM)

Figure 2: Mechanism of Action. T-26c intercepts the pathway at the enzymatic level, preventing Type II collagen cleavage.

References
  • Structural Genomics Consortium (SGC). T-26c: A Chemical Probe for MMP-13. [Link]

  • Li, N.G., et al. MMP-13 Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents, 2011. [Link]

  • FDA. Statistical Principles for Clinical Trials (ICH E9). [Link]

Sources

Independent Verification of T-26c Disodium Salt's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of MMP-13 in Osteoarthritis and the Emergence of T-26c Disodium Salt

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key enzyme implicated in this process is Matrix Metalloproteinase-13 (MMP-13), a collagenase that plays a crucial role in the degradation of type II collagen, the primary structural component of cartilage. Consequently, the selective inhibition of MMP-13 has emerged as a promising therapeutic strategy for slowing disease progression in OA.

T-26c disodium salt is a highly potent and selective inhibitor of MMP-13. Its mechanism of action centers on specifically targeting and neutralizing the enzymatic activity of MMP-13, thereby preventing the breakdown of the cartilage matrix. This guide will provide the necessary framework for the independent verification of this mechanism and will compare the performance of T-26c disodium salt with other therapeutic alternatives for osteoarthritis.

Verifying the Mechanism of Action: A Step-by-Step Experimental Approach

To independently verify the efficacy and selectivity of T-26c disodium salt as an MMP-13 inhibitor, a series of in vitro and cell-based assays can be employed. These protocols are designed to provide a robust and self-validating system for assessing the compound's mechanism of action.

Experimental Workflow for In Vitro and Cell-Based Assays

cluster_0 In Vitro Verification cluster_1 Cell-Based & Ex Vivo Verification Biochemical Assay Biochemical Assay Selectivity Profiling Selectivity Profiling Biochemical Assay->Selectivity Profiling Determine IC50 vs other MMPs Chondrocyte Culture Chondrocyte Culture Cartilage Explant Model Cartilage Explant Model Chondrocyte Culture->Cartilage Explant Model Confirm cellular efficacy

Caption: Workflow for the independent verification of T-26c disodium salt's mechanism.

Protocol 1: In Vitro MMP-13 Inhibition Assay (Fluorogenic)

This assay directly measures the ability of T-26c disodium salt to inhibit the enzymatic activity of recombinant human MMP-13.

Materials:

  • Recombinant Human MMP-13 (activated)

  • Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • T-26c disodium salt and other test compounds

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of T-26c disodium salt and control inhibitors in assay buffer.

  • Add a fixed concentration of recombinant MMP-13 to each well of the 96-well plate.

  • Add the different concentrations of the inhibitors to the wells containing the enzyme and incubate at 37°C for 30-60 minutes.[1]

  • Initiate the reaction by adding the fluorogenic MMP-13 substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission) over time.[2]

  • Calculate the rate of substrate cleavage and determine the IC50 value for each inhibitor.

Protocol 2: Cartilage Explant Culture for Assessing Matrix Degradation

This ex vivo model provides a more physiologically relevant system to assess the ability of T-26c disodium salt to protect against cartilage degradation.[3][4]

Materials:

  • Bovine or porcine articular cartilage explants

  • Cell culture medium (e.g., DMEM with supplements)

  • Interleukin-1β (IL-1β) or other inflammatory stimuli

  • T-26c disodium salt and other test compounds

  • Glycosaminoglycan (GAG) assay kit (e.g., DMMB assay)

  • Hydroxyproline assay kit (for collagen degradation)

Procedure:

  • Harvest cylindrical cartilage explants from fresh bovine or porcine joints.[3]

  • Culture the explants in serum-free medium for a stabilization period (e.g., 48 hours).[4]

  • Treat the explants with an inflammatory stimulus (e.g., IL-1β) in the presence or absence of different concentrations of T-26c disodium salt or control compounds.

  • Culture for a defined period (e.g., 7-14 days), collecting the conditioned media at regular intervals.

  • Analyze the conditioned media for released GAGs and collagen fragments (hydroxyproline) as markers of cartilage degradation.

  • At the end of the experiment, digest the cartilage explants to determine the remaining GAG and collagen content.

Comparative Analysis: T-26c Disodium Salt vs. Alternative Osteoarthritis Therapies

An objective comparison of T-26c disodium salt requires evaluating its performance against other selective MMP-13 inhibitors and established non-MMP-13 inhibitor treatments for OA.

Signaling Pathway of MMP-13 in Osteoarthritis

Pro-inflammatory Cytokines (IL-1β, TNF-α) Pro-inflammatory Cytokines (IL-1β, TNF-α) Chondrocyte Chondrocyte Pro-inflammatory Cytokines (IL-1β, TNF-α)->Chondrocyte MMP-13 Gene Expression MMP-13 Gene Expression Chondrocyte->MMP-13 Gene Expression Pro-MMP-13 Pro-MMP-13 MMP-13 Gene Expression->Pro-MMP-13 Active MMP-13 Active MMP-13 Pro-MMP-13->Active MMP-13 Type II Collagen Degradation Type II Collagen Degradation Active MMP-13->Type II Collagen Degradation Cartilage Breakdown Cartilage Breakdown Type II Collagen Degradation->Cartilage Breakdown T-26c Disodium Salt T-26c Disodium Salt T-26c Disodium Salt->Active MMP-13 Inhibition

Sources

Safety Operating Guide

Navigating the Disposal of T 26c Disodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the potent and selective MMP13 inhibitor, T 26c disodium salt, offers significant promise in advancing scientific discovery. However, beyond its application, responsible stewardship of this and all laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of T 26c disodium salt, grounded in scientific principles and regulatory compliance to ensure the safety of personnel and the protection of our environment.

Foundational Knowledge: Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the chemical's properties and associated hazards is essential. T 26c disodium salt is a complex organic molecule, and while a complete toxicological profile may not be extensively documented in publicly available literature, the Safety Data Sheet (SDS) from the manufacturer is the primary source of critical safety information.

According to the available information from Tocris Bioscience, the manufacturer of T 26c disodium salt, this compound should be handled with care.[1][2] The SDS for their "Tocriscreen Plus" library, which may contain compounds with similar handling requirements, indicates a range of potential hazards for its components, including acute toxicity if swallowed, in contact with skin, or inhaled. It also lists the potential for skin and eye irritation, allergic reactions, and even mutagenic, carcinogenic, or reproductive toxicity for some compounds in the library. While this is a general warning for a collection of compounds, it underscores the necessity of treating T 26c disodium salt with a high degree of caution.

Key Chemical and Physical Properties (General for similar compounds):

PropertyInformationSource
Physical StateSolid (crystalline powder)
SolubilitySoluble in water
StabilityGenerally stable under normal laboratory conditions
IncompatibilitiesStrong oxidizing agents[3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the recommended procedure for the disposal of T 26c disodium salt. This workflow is designed to be a self-validating system, ensuring that each step is conducted with safety and compliance as the foremost priorities.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection & Labeling cluster_disposal Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Designate a Waste Accumulation Area A->B Establish Safe Zone C 3. Select a Compatible Waste Container B->C Prepare for Collection D 4. Segregate Waste Streams C->D Prevent Reactions E 5. Accurately Label the Waste Container D->E Ensure Clear Identification F 6. Arrange for Professional Waste Disposal E->F Handover to Experts G 7. Maintain Detailed Disposal Records F->G Document Compliance

Caption: A logical workflow for the safe disposal of T 26c disodium salt.

Step 1: Don Personal Protective Equipment (PPE)

Before handling T 26c disodium salt for disposal, it is imperative to wear appropriate PPE. This is the first line of defense against accidental exposure.

  • Minimum PPE:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety glasses with side shields or chemical splash goggles

    • A properly fitted laboratory coat

The selection of gloves should be based on the manufacturer's recommendations and the potential for incidental contact.

Step 2: Designate a Waste Accumulation Area

All chemical waste should be accumulated in a designated, well-ventilated area, away from general laboratory traffic. This area should be clearly marked as a "Hazardous Waste Accumulation Point."

Step 3: Select a Compatible Waste Container

The choice of a waste container is critical to prevent leaks, spills, and reactions.

  • For solid T 26c disodium salt: Use a clearly labeled, sealable, and durable plastic or glass container.

  • For solutions of T 26c disodium salt: Use a container made of a material compatible with the solvent used. For aqueous solutions, high-density polyethylene (HDPE) or glass is suitable.

Ensure the container has a secure, leak-proof cap.

Step 4: Segregate Waste Streams

Do not mix T 26c disodium salt waste with other incompatible chemical waste streams. For instance, avoid mixing it with strong oxidizing agents, as this could lead to a dangerous reaction.[3] It is best practice to maintain a separate waste container specifically for T 26c disodium salt and any materials used to clean up spills of this compound.

Step 5: Accurately Label the Waste Container

Proper labeling is a regulatory requirement and is crucial for the safety of waste handlers. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "T 26c disodium salt"

  • The concentration (if in solution)

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container

  • The name and contact information of the responsible researcher or laboratory

Step 6: Arrange for Professional Waste Disposal

T 26c disodium salt waste must be disposed of through a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash. The disposal company will have the expertise and facilities to handle and treat the waste in an environmentally sound manner.

Step 7: Maintain Detailed Disposal Records

Keep a log of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance and for tracking the laboratory's waste generation. The records should include:

  • The date of disposal

  • The amount of waste

  • The name of the disposal company

  • A copy of the waste manifest

Emergency Procedures: Responding to Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spills (Solid):

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Minor Spills (Solution):

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Place the absorbent material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent others from entering the area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

The Rationale Behind the Protocol: A Commitment to Safety and Sustainability

The procedures outlined in this guide are not arbitrary. They are based on a comprehensive understanding of chemical safety principles and a commitment to responsible environmental stewardship. The segregation of waste prevents potentially hazardous reactions, while proper labeling ensures that everyone who handles the waste is aware of its contents and associated risks. The use of a professional disposal service guarantees that the chemical will be managed in a way that minimizes its impact on the environment.

By adhering to these procedures, researchers and drug development professionals can continue their vital work with the confidence that they are not only advancing science but also upholding the highest standards of safety and environmental responsibility.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: CDTA disodium salt solution. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: EDTA disodium salt solution. Retrieved from [Link]

  • Fisher Scientific. (2020, December 14). Safety Data Sheet: Ethylenediaminetetraacetic acid, disodium salt dihydrate. Retrieved from [Link]

  • Chondrex, Inc. (2024, January 11). Safety Data Sheet: MMP13 Inhibitor Assay Kit - Solution A. Retrieved from [Link]

  • Fisher Scientific. (n.d.). T 26c disodium salt 25 mg. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, November 1). Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). On-demand release of a selective MMP-13 blocker from an enzyme-responsive injectable hydrogel protects cartilage from degenerative progression in osteoarthritis. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: EDTA disodium salt solution. Retrieved from [Link]

  • Boehringer Ingelheim. (n.d.). MMP-13 antagonist | BI-4394. Retrieved from [Link]

  • Frontiers. (n.d.). Mechanistic insights into non-coding RNAs regulate autophagy in chondrocytes and their contribution to osteoarthritis. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are MMP13 inhibitors and how do they work? Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.